molecular formula C11H15Br2N B13039952 (R)-1-(2,5-Dibromophenyl)pentan-1-amine

(R)-1-(2,5-Dibromophenyl)pentan-1-amine

Cat. No.: B13039952
M. Wt: 321.05 g/mol
InChI Key: WKOHMPRHNRBNKC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,5-Dibromophenyl)pentan-1-amine is a useful research compound. Its molecular formula is C11H15Br2N and its molecular weight is 321.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2,5-Dibromophenyl)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,5-Dibromophenyl)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)pentan-1-amine

InChI

InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

WKOHMPRHNRBNKC-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)Br)Br)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data for (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2,5-Dibromophenyl)pentan-1-amine is a chiral amine of interest in synthetic and medicinal chemistry. Its precise structural elucidation and stereochemical confirmation are paramount for its application in drug development and other research areas. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. The presented data is a combination of predicted values based on established principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data for this and similar molecules.

Introduction

The rigorous characterization of a molecule's chemical structure and stereochemistry is a cornerstone of modern drug discovery and development. (R)-1-(2,5-Dibromophenyl)pentan-1-amine, with its chiral center and substituted aromatic ring, presents a unique set of spectroscopic features. An unambiguous understanding of its spectral properties is essential for confirming its identity, assessing its purity, and ensuring its suitability for further use. This technical guide serves as a practical resource for researchers, providing a detailed examination of the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for (R)-1-(2,5-Dibromophenyl)pentan-1-amine is C₁₁H₁₅Br₂N. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This will lead to a triplet of peaks for the molecular ion:

  • M⁺: Containing two ⁷⁹Br atoms.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Predicted Fragmentation Pattern

Primary amines are known to undergo a characteristic α-cleavage in the mass spectrometer.[1][2] This involves the cleavage of the bond between the carbon bearing the amine and an adjacent carbon. For (R)-1-(2,5-Dibromophenyl)pentan-1-amine, the primary fragmentation is expected to be the loss of a butyl radical (•C₄H₉) to form a resonance-stabilized iminium cation.

Summary of Predicted Mass Spectrometry Data
Ion m/z (calculated) Description
[M]⁺322.9626Molecular ion with two ⁷⁹Br atoms
[M+2]⁺324.9605Molecular ion with one ⁷⁹Br and one ⁸¹Br atom
[M+4]⁺326.9585Molecular ion with two ⁸¹Br atoms
[M-C₄H₉]⁺265.8979Fragment resulting from α-cleavage (loss of a butyl radical)

Note: The m/z values are for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will induce the fragmentation described above.[3]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

  • Data Analysis: Analyze the spectrum to identify the molecular ion cluster and the key fragment ions. Use the accurate mass data to confirm the elemental composition.

Fragmentation Workflow```dot

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying functional groups.

Expected IR Absorption Bands

The IR spectrum of (R)-1-(2,5-Dibromophenyl)pentan-1-amine is expected to show characteristic absorptions for the primary amine, the aromatic ring, and the aliphatic chain.

  • N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds. *[4][5] C-H Stretching (Aliphatic): Absorptions in the 3000-2850 cm⁻¹ range are expected from the C-H bonds of the pentyl group. *[6] C-H Stretching (Aromatic): Aromatic C-H stretches are typically observed between 3100-3000 cm⁻¹. *[7] N-H Bending: A medium to strong absorption between 1650-1580 cm⁻¹ is characteristic of the N-H bending vibration of a primary amine. *[4] C=C Stretching (Aromatic): One or more medium-intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. *[7] C-N Stretching: The C-N stretching vibration for an aromatic amine is expected in the 1335-1250 cm⁻¹ range. *[4] C-Br Stretching: The C-Br stretching absorption is typically found in the 600-500 cm⁻¹ region.

Summary of Predicted IR Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400-3250Medium (two bands)
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium to Strong
N-H Bend1650-1580Medium to Strong
C=C Stretch (Aromatic)1600-1450Medium
C-N Stretch1335-1250Medium
C-Br Stretch600-500Strong
Experimental Protocol for IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Place sample on ATR crystal p2 Apply pressure p1->p2 a1 Record background spectrum p2->a1 a2 Record sample spectrum (4000-400 cm⁻¹) a1->a2 an1 Identify characteristic peaks a2->an1 an2 Assign peaks to functional groups an1->an2

Caption: Workflow for acquiring and analyzing an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

[8]#### 4.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

  • Aromatic Protons (3H): The three protons on the dibromophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Their chemical shifts and splitting patterns will be influenced by the two bromine atoms and the chiral pentylamine substituent. They will likely appear as complex multiplets or as distinct doublets and doublets of doublets.

  • Methine Proton (1H): The proton on the carbon bearing the amine and the aromatic ring (the chiral center) is expected to be a multiplet (likely a triplet or quartet) around δ 4.0-4.5 ppm, shifted downfield by the adjacent nitrogen and aromatic ring.

  • Amine Protons (2H): The two protons of the primary amine (NH₂) will likely appear as a broad singlet between δ 1.5-3.0 ppm. The chemical shift can be variable and depends on the solvent and concentration. Adding D₂O to the sample will cause these protons to exchange with deuterium, leading to the disappearance of this signal, which is a useful diagnostic test. *[9] Aliphatic Protons (8H): The protons of the pentyl chain will appear in the upfield region (δ 0.8-2.0 ppm). The terminal methyl group (CH₃) will be a triplet around δ 0.9 ppm. The other methylene groups (CH₂) will appear as multiplets.

Summary of Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0m3H
CH-N4.0 - 4.5m1H
NH₂1.5 - 3.0br s2H
CH₂1.2 - 2.0m6H
CH₃~0.9t3H

m = multiplet, br s = broad singlet, t = triplet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons (6C): The six carbons of the dibromophenyl ring are expected to appear in the range of δ 120-150 ppm. T[7]he carbons directly attached to the bromine atoms will be shifted to a higher field (lower ppm value) compared to the others.

  • Methine Carbon (1C): The carbon of the chiral center (CH-N) is expected around δ 50-60 ppm.

  • Aliphatic Carbons (4C): The carbons of the pentyl chain will appear in the upfield region (δ 10-40 ppm).

[10]#### 4.4. Summary of Predicted ¹³C NMR Data

Carbon(s) Predicted Chemical Shift (δ, ppm)
Aromatic C-Br110 - 125
Aromatic C-H125 - 135
Aromatic C-C140 - 150
CH-N50 - 60
CH₂20 - 40
CH₃~14
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Average a sufficient number of scans (e.g., 8 or 16) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be needed compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation).

[11][12]#### 4.6. NMR Structural Analysis Workflow

nmr_analysis cluster_1d 1D NMR cluster_2d 2D NMR (for connectivity) h1 ¹H NMR cosy COSY (H-H) h1->cosy hsqc HSQC (¹J C-H) h1->hsqc hmbc HMBC (ⁿJ C-H) h1->hmbc c13 ¹³C NMR c13->hsqc c13->hmbc structure Propose Structure cosy->structure hsqc->structure hmbc->structure

Caption: A typical workflow for structure elucidation using NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a single enantiomer like (R)-1-(2,5-Dibromophenyl)pentan-1-amine, a CD spectrum will show characteristic positive and/or negative bands (Cotton effects), confirming its optical activity and providing a spectroscopic fingerprint of its absolute configuration.

[13]#### 5.1. Expected CD Spectrum

The exact appearance of the CD spectrum is difficult to predict without experimental data or high-level computational modeling. However, for the (R)-enantiomer, a specific pattern of positive and negative Cotton effects will be observed. The corresponding (S)-enantiomer would show a mirror-image spectrum.

Experimental Protocol for CD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of less than 1.0 in the wavelength range of interest.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm for the aromatic chromophore).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The data is typically plotted as molar ellipticity [θ] versus wavelength. The sign and magnitude of the Cotton effects are characteristic of the enantiomer.

Chiral Analysis Workflow

cd_workflow sample Prepare dilute solution of (R)-amine instrument CD Spectropolarimeter sample->instrument acquire Acquire CD spectrum instrument->acquire analyze Analyze Cotton effects acquire->analyze confirm Confirm absolute configuration (R) analyze->confirm

Caption: Workflow for chiral analysis using Circular Dichroism.

Conclusion

The comprehensive spectroscopic characterization of (R)-1-(2,5-Dibromophenyl)pentan-1-amine is crucial for its use in research and development. This guide provides a detailed overview of the expected MS, IR, NMR, and CD data, along with robust experimental protocols. By following these guidelines, researchers can confidently verify the structure, purity, and stereochemistry of this important chiral amine, ensuring the integrity of their scientific work.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • AIP Publishing. (Date not available). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • University of South Florida. (Date not available). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

  • Whitman College. (Date not available). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • ResearchGate. (2009, July 1). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

  • ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2026, February 16). Spectroscopic characterization of chiral substances: proline and glutamine. Retrieved from [Link]

  • Unknown Source.
  • Doc Brown's Chemistry. (Date not available). mass spectrum of propan-2-amine. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (Date not available). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0235982). Retrieved from [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (Date not available). Supplementary Information. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ETH Zurich. (Date not available). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Digital Commons @ Florida International University. (2018, April 25). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • IS NIR Spectra. (Date not available). IS NIR Spectra. Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Calgary. (Date not available). Spectroscopy Tutorial: Reference. Retrieved from [Link]

  • UCLA. (Date not available). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (Date not available). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • NIST. (Date not available). 1-Pentanamine, N-pentyl-. In NIST WebBook. Retrieved from [Link]

  • PubChem. (Date not available). (1r)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (Date not available). 1-Pentanamine, N,N-dipropyl-. Retrieved from [Link]

  • ResearchGate. (Date not available). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ATB. (Date not available). 1-Pentylamine. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Unknown Source.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Technical Guide: Starting Materials & Synthesis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and strategic application of starting materials for the production of (R)-1-(2,5-Dibromophenyl)pentan-1-amine . This document is structured for medicinal chemists and process development scientists, focusing on route selection, impurity control, and scalable protocols.

Executive Summary & Retrosynthetic Analysis

(R)-1-(2,5-Dibromophenyl)pentan-1-amine is a high-value chiral building block, characterized by an electron-deficient aromatic ring and a stereogenic center at the benzylic position. The 2,5-dibromo substitution pattern is critical for downstream diversification (e.g., selective Suzuki-Miyaura couplings or Buchwald-Hartwig aminations), making the integrity of the carbon-bromine bonds during amine installation paramount.

Strategic Disconnection

The most robust route for generating high enantiomeric excess (ee >98%) in R&D settings is the Ellman’s Sulfinamide approach. This method avoids the handling of unstable chiral organometallics and minimizes racemization risks associated with classical resolution.

Primary Pathway: Nucleophilic addition of Butylmagnesium chloride to a chiral N-sulfinyl aldimine derived from 2,5-Dibromobenzaldehyde .

Retrosynthesis Target (R)-1-(2,5-Dibromophenyl) pentan-1-amine Sulfinamide (Rs)-N-(2,5-Dibromobenzylidene) -2-methylpropane-2-sulfinamide Target->Sulfinamide Acidic Hydrolysis Aldehyde 2,5-Dibromobenzaldehyde (Key Starting Material 1) Sulfinamide->Aldehyde Condensation Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Sulfinamide->Auxiliary + Grignard n-Butylmagnesium Chloride (Nucleophile) Sulfinamide->Grignard Diastereoselective Addition Dibromobenzene 1,4-Dibromobenzene (Commodity Feedstock) Aldehyde->Dibromobenzene Lithiation / DMF Formylation

Figure 1: Retrosynthetic logic prioritizing the Ellman auxiliary route for stereocontrol.

Primary Starting Materials: Specifications & Sourcing

The synthesis relies on three core components. The quality of the aryl halide precursor is the limiting factor for yield and purity.

Material 1: 2,5-Dibromobenzaldehyde

This is the scaffold anchor. While commercially available, it is often expensive or supplied with isomeric impurities (e.g., 2,4-dibromo or 3,4-dibromo isomers). For scale-up (>100g), de novo synthesis from 1,4-dibromobenzene is recommended to ensure regioisomeric purity.

ParameterSpecificationCriticality
CAS Number 56990-02-4Identity verification.
Purity >98.0% (GC/HPLC)Isomeric impurities are difficult to separate after amine formation.
Appearance White to pale yellow solidDark color indicates oxidation or polymerization.
Water Content <0.5%Critical for water-sensitive imine formation.
Sourcing Strategy Buy for <10g (Sigma, Combi-Blocks). Make for >50g (See Protocol 3.1).Cost-efficiency breakpoint is approx. 50g.
Material 2: (R)-tert-Butanesulfinamide (Ellman's Auxiliary)

The source of chirality.[1] The (R)-enantiomer of the sulfinamide typically directs the addition of the nucleophile to yield the (R)-amine (depending on the specific transition state model, usually the Si-face attack on the imine).

  • CAS: 196929-78-9

  • Optical Purity: >99% ee is mandatory.

  • Handling: Hygroscopic. Store under nitrogen.

Material 3: n-Butylmagnesium Chloride (2.0 M in THF)

The alkylating agent.

  • Quality Check: Titrate before use (e.g., with salicylaldehyde phenylhydrazone) to determine exact molarity. Degraded Grignard reagents lead to incomplete conversion and difficult workups.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromobenzaldehyde (The "Make" Route)

Rationale: 1,4-Dibromobenzene is symmetric. Lithiation occurs exclusively ortho to a bromine atom, creating the 2,5-substitution pattern relative to the incoming electrophile.

Reagents:

  • 1,4-Dibromobenzene (1.0 equiv)

  • LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv)

  • DMF (Dimethylformamide) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with 1,4-dibromobenzene (23.6 g, 100 mmol) and THF (200 mL). Cool to -78 °C .[2]

  • Lithiation: Add LDA (2.0 M, 55 mL) dropwise over 30 mins. Maintain internal temp < -70 °C.

    • Note:n-BuLi can be used, but LDA minimizes benzyne formation side reactions.

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Formylation: Add dry DMF (9.3 mL, 120 mmol) dropwise.

  • Quench: Allow to warm to 0 °C over 2 hours. Quench with sat. NH₄Cl (aq).

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry over MgSO₄.[3][4][5]

  • Purification: Recrystallize from Hexanes/EtOH.

    • Target Yield: 85-90%.

    • QC: ¹H NMR (CHO peak ~10.3 ppm, distinct aromatic splitting).

Protocol B: Chiral Amine Synthesis (Ellman Route)
Step 1: Condensation (Imine Formation)

Reaction: 2,5-Dibromobenzaldehyde + (R)-t-Bu-Sulfinamide → (R)-N-Sulfinylimine

  • Mix: In a flask, combine 2,5-dibromobenzaldehyde (26.4 g, 100 mmol), (R)-tert-butanesulfinamide (13.3 g, 110 mmol), and Ti(OEt)₄ (Titanium tetraethoxide, ~2 equiv) in dry THF (200 mL).

    • Why Ti(OEt)₄? It acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Heat: Reflux (or heat to 60 °C) for 6-12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Pour into brine (creates a titanium slurry). Dilute with EtOAc. Filter through Celite to remove Ti salts.

  • Isolate: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) if necessary, though often used crude.

Step 2: Diastereoselective Grignard Addition

Reaction: Sulfinylimine + n-BuMgCl → Sulfinamide Intermediate

  • Cool: Dissolve the sulfinylimine (10 mmol) in dry CH₂Cl₂ or Toluene (toluene often improves diastereoselectivity). Cool to -48 °C or -78 °C .

  • Add: Add n-BuMgCl (2.0 M in THF, 20 mmol) dropwise.

    • Mechanistic Note: The reaction proceeds via a cyclic 6-membered transition state (Chelation Control) if non-coordinating solvents (DCM/Toluene) are used, usually yielding the (R,R)-diastereomer.

  • Monitor: Stir 2-4 hours. Quench with sat. NH₄Cl.

  • Purify: Column chromatography. Separate diastereomers if dr is <95:5.

Step 3: Deprotection

Reaction: Sulfinamide + HCl → (R)-Amine Hydrochloride

  • Cleave: Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (2 equiv).

  • Stir: Room temperature for 30 mins.

  • Isolate: Concentrate to dryness. Triturate with Et₂O to obtain the (R)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride salt .

  • Free Base: Partition between EtOAc and 1M NaOH if the free amine is required.

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be tracked:

Impurity TypeOriginControl Strategy
Regioisomer (2,4-Dibromo) Contaminant in starting aldehyde or lithiation scrambling.Use high-purity 1,4-dibromobenzene; verify aldehyde by ¹H NMR (coupling constants).
Des-bromo (Monobromo) Incomplete bromination or Lithium-Halogen exchange over-reduction.Control temperature strictly during lithiation (-78 °C).
Enantiomer (S-isomer) Poor facial selectivity during Grignard addition.Use non-coordinating solvents (Toluene) during Step 2; Recrystallize salt.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[6] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Liu, G., et al. "Synthesis of Enantiomerically Pure Amines by the Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines."[6] Journal of the American Chemical Society, 1997, 119(41), 9913–9914. Link

  • BenchChem. "A Technical Guide to 2-Bromo-1-phenyl-1-pentanone: Sourcing, Synthesis, and Application." BenchChem Technical Library, 2025. Link

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Tetrahedron, 2011. (General reference for lithiation regioselectivity of 1,4-dibromobenzene).

Sources

Retrosynthetic analysis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Retrosynthetic & Process Strategies for (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Executive Summary

This guide details the retrosynthetic logic and experimental execution for synthesizing (R)-1-(2,5-dibromophenyl)pentan-1-amine . This chiral benzylic amine represents a high-value pharmacophore, often serving as a scaffold in kinase inhibitors (e.g., Trk, ALK) where the 2,5-dibromo substitution pattern provides orthogonal handles for subsequent cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) or acts as a bioisostere for lipophilic pockets.[1]

Key Technical Challenges:

  • Stereocontrol: Establishing the (R)-configuration at the benzylic position with >98% ee.

  • Chemomoselectivity: The 2,5-dibromoarene moiety is sensitive to lithium-halogen exchange.[1] Organolithium reagents must be avoided in favor of controlled Grignard additions or enzymatic pathways.

  • Process Scalability: Transitioning from stoichiometric chiral auxiliaries (Discovery) to biocatalysis (Development).

Retrosynthetic Analysis

The retrosynthetic breakdown reveals two primary disconnections for the C–N bond.

  • Path A (Recommended): Nucleophilic addition of a pentyl-metal species to a chiral imine derived from 2,5-dibromobenzaldehyde.[1] This keeps the sensitive aryl ring as the electrophile, minimizing halogen scrambling.

  • Path B (High Risk): Addition of a 2,5-dibromophenyl-metal species to a chiral imine derived from pentanal.[1] This is chemically risky; generating a Grignard or Lithio species on a ring with two existing bromine atoms often leads to "halogen dance" (isomerization) or benzyne formation.

Strategic Decision: We will pursue Path A using the Ellman Auxiliary ((S)-tert-butanesulfinamide) for chemical synthesis and outline a Biocatalytic Route (Transaminase) for scale-up.

Retrosynthesis Target (R)-1-(2,5-Dibromophenyl) pentan-1-amine Sulfinamide Sulfinamide Intermediate (Diastereomerically Pure) Target->Sulfinamide Acidic Deprotection (HCl/MeOH) Disconnection C-C Disconnection Sulfinamide->Disconnection Grignard Addition (Stereoselective) Aldehyde 2,5-Dibromobenzaldehyde (Commercially Available) Disconnection->Aldehyde Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Disconnection->Auxiliary Reagent n-Pentylmagnesium Bromide Disconnection->Reagent

Figure 1: Retrosynthetic tree favoring the safer electrophilic aromatic pathway (Path A).[1]

Primary Route: The Ellman Auxiliary Approach

The condensation of (S)-tert-butanesulfinamide with 2,5-dibromobenzaldehyde, followed by Grignard addition, is the industry standard for generating chiral amines rapidly with high predictability.[1]

Stereochemical Logic

To obtain the (R)-amine , one must utilize (S)-tert-butanesulfinamide .[1][2]

  • Mechanism: The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) where the magnesium atom of the Grignard reagent coordinates to the sulfinyl oxygen.[1]

  • Outcome: For the (S)-sulfinimine, the bulky tert-butyl group directs the nucleophile (PentylMgBr) to attack from the Re-face, yielding the (R)-amine product.

Experimental Protocol

Step 1: Imine Formation

  • Reagents: 2,5-Dibromobenzaldehyde (1.0 equiv), (S)-2-methylpropane-2-sulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).[1]

  • Solvent: THF (0.5 M).

  • Procedure:

    • Dissolve aldehyde and sulfinamide in anhydrous THF under N₂.

    • Add Ti(OEt)₄ dropwise.[3] The Ti(IV) species acts as both a Lewis acid catalyst and a water scavenger (driving equilibrium).

    • Stir at ambient temperature for 12–16 h. Monitor by TLC/LCMS.

    • Workup (Critical): Quench by pouring into a vigorously stirred mixture of EtOAc and brine. Note: To prevent titanium emulsion, add Rochelle’s salt (potassium sodium tartrate) saturated solution and stir for 1 hour until phases clarify.

    • Purify via silica gel chromatography (Hex/EtOAc).

Step 2: Diastereoselective Grignard Addition

  • Reagents: (S,E)-N-(2,5-dibromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv), n-PentylMgBr (2.0 equiv, 2.0 M in ether).[1]

  • Solvent: CH₂Cl₂ (DCM) is preferred over THF for higher diastereoselectivity (dr).

  • Procedure:

    • Dissolve the sulfinimine in anhydrous DCM and cool to -48°C . Warning: Lower temperatures are required to prevent halogen-metal exchange on the dibromo ring.[1]

    • Add n-PentylMgBr dropwise via syringe pump to maintain internal temperature.[1]

    • Stir at -48°C for 4–6 hours.

    • Quench with saturated NH₄Cl at low temperature.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Isolate the major diastereomer (typically >95:5 dr) via column chromatography.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat the sulfinamide with HCl at room temperature for 1 hour. The amine hydrochloride salt precipitates or can be concentrated and triturated with ether to yield the final product: (R)-1-(2,5-dibromophenyl)pentan-1-amine hydrochloride .[1]

Mechanism Step1 (S)-Sulfinimine Directs Re-face Attack TS Transition State Mg Coordination (Chelation Control) Step1->TS + PentylMgBr (DCM, -48°C) Product (R)-Sulfinamide Precursor to (R)-Amine TS->Product Stereoselective C-C Bond Formation

Figure 2: Mechanistic flow of the Grignard addition.[1] The (S)-auxiliary dictates the formation of the (R)-chiral center.

Scale-Up Strategy: Biocatalysis (Transaminase)

For kilogram-scale production, the Ellman route becomes expensive due to the stoichiometric auxiliary and titanium waste. An enzymatic route using ω-Transaminases (ω-TA) is the preferred green alternative.[1]

  • Substrate: 1-(2,5-dibromophenyl)pentan-1-one (synthesized via Friedel-Crafts or Weinreb amide chemistry).[1]

  • Enzyme: (R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or commercial kits like Codexis ATA-113/117).[1]

  • Amine Donor: Isopropylamine (IPA).

Protocol Summary:

  • System: 50 mM Phosphate buffer (pH 7.5), 1 mM PLP (cofactor).

  • Reaction: Substrate (10 g/L), IPA (1.5 equiv), DMSO (10% v/v to aid solubility of the lipophilic ketone).

  • Equilibrium Shift: Use an open system or slight vacuum to remove acetone (the byproduct of IPA), driving the reaction to completion.

  • Purification: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract the pure (R)-amine.

Comparison of Routes:

FeatureEllman Auxiliary (Chem)Biocatalysis (Enz)
Stereoselectivity >98% ee (after recrystallization)>99% ee (intrinsic)
Atom Economy Low (Auxiliary is waste)High
Safety Moderate (Grignard/Ti handling)High (Aqueous, ambient temp)
Development Time Fast (Standard conditions)Medium (Enzyme screening req.)

Analytical Validation

To ensure scientific integrity, the absolute configuration must be validated.

  • Mosher's Amide Analysis: Derivatize the amine with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] Analyze by ¹⁹F-NMR or ¹H-NMR.[1] The chemical shift differences (

    
    ) of the protons flanking the chiral center allow assignment of absolute configuration.
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Reference: Compare against a racemate synthesized via reductive amination (NaBH₄) of the corresponding ketone.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997). "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Green, A. P.; Turner, N. J.; O’Reilly, E. (2014).[4] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition, 53(40), 10714–10717. Link

  • Weidner, K. et al. (2025). "Titanium(IV) ethoxide: Application Notes and Protocols." Sigma-Aldrich / BenchChem Technical Library.[1] Link

Sources

The Strategic Role of Chiral Dibromophenyl Amines in Advanced Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing molecular scaffolds that offer both rigid stereochemical control and tunable electronic properties. In the realm of asymmetric synthesis and medicinal chemistry, chiral dibromophenyl amines —and their structurally related dibromophenyl-substituted precursors—have emerged as highly privileged motifs.

The strategic placement of two bromine atoms on a phenyl ring (e.g., 2,6-dibromo, 3,5-dibromo, or 2,5-dibromo configurations) serves a dual purpose. Sterically , the bulky bromine atoms restrict bond rotation, enabling the isolation of stable atropisomers and forcing highly ordered transition states during catalysis. Electronically , the strong inductive electron-withdrawing effect (-I effect) of the halogens modulates the pKa of adjacent functional groups, enhancing hydrogen-bond donor acidity or lowering the lowest unoccupied molecular orbital (LUMO) of reactive intermediates.

This technical guide synthesizes the core applications of chiral dibromophenyl amines across atroposelective synthesis, photoredox catalysis, polymeric organocatalysis, and neuropharmacology, providing field-proven protocols and mechanistic insights.

Atroposelective Synthesis of N–C Axially Chiral Compounds

One of the most elegant applications of the 2,6-dibromophenyl moiety is in the synthesis of N–C axially chiral quinazolinones, such as mebroqualone derivatives, which are potent GABA-receptor agonists[1].

Mechanistic Rationale

The synthesis relies on the reductive asymmetric desymmetrization of achiral 3-(2,6-dibromophenyl)quinazolin-4-ones. By utilizing a chiral palladium catalyst, one of the two enantiotopic bromine atoms is selectively hydrodebrominated. The 2,6-dibromo substitution is not arbitrary; it acts as a steric lock. Once one bromine is removed, the remaining ortho-substituent (along with the C4′ substituent on the quinazolinone) provides enough rotational energy barrier to prevent racemization of the newly formed chiral axis[1]. The enantioselectivity is heavily driven by inductive electronic effects from the C4′ position rather than pure steric bulk[1].

G A 3-(2,6-dibromophenyl) quinazolin-4-one C Reductive Desymmetrization (NaBH4) A->C Substrate input B (R)-DTBM-SEGPHOS-Pd(OAc)2 Catalyst Complex B->C Chiral induction D Axially Chiral Mebroqualone (up to 99% ee) C->D Enantioselective hydrodebromination

Reductive desymmetrization of dibromophenyl quinazolinones.

Protocol 1: Pd-Catalyzed Reductive Asymmetric Desymmetrization

Note: This protocol is a self-validating system designed to ensure kinetic resolution and high enantiomeric excess.

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Pd(OAc)₂ (5.0 mol%) and (R)-DTBM-SEGPHOS (6.0 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for 30 minutes. Causality: The bulky di-tert-butyl-4-methoxy-phenyl groups of the ligand create a deep chiral pocket, which is essential for differentiating the enantiotopic C-Br bonds during oxidative addition.

  • Substrate Addition: Add 3-(2,6-dibromophenyl)quinazolin-4-one (0.2 mmol) to the catalyst solution.

  • Reductive Debromination: Cool the mixture to 0 °C. Add NaBH₄ (2.0 equivalents) in one portion. Causality: NaBH₄ acts as a mild hydride source. Controlling the stoichiometry to exactly 2.0 equivalents prevents over-reduction (double debromination), maximizing the yield of the monobrominated chiral product.

  • Reaction Monitoring: Stir the reaction for 24 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the starting material is consumed.

  • Validation & Isolation: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 95:5). Expected ee is >95%[1].

Photoredox Catalysis: Radical Addition to Dibromophenyl Aldimines

In visible-light-driven photoredox catalysis, 3,5-dibromophenyl aldimines are utilized to synthesize highly enantioenriched chiral amines via radical addition[2].

Mechanistic Rationale

The meta-substituted bromine atoms exert a strong electron-withdrawing effect, which significantly lowers the LUMO of the imine. When the imine complexes with a Chiral Phosphoric Acid (CPA), the resulting hydrogen-bonded network becomes a highly active photooxidant. Upon excitation with visible light, the complex undergoes a Single Electron Transfer (SET) from a benzothiazoline radical precursor, generating an alkyl radical that couples stereoselectively to the imine carbon[2].

G A 3,5-Dibromophenyl Aldimine B Chiral Phosphoric Acid (CPA) Complexation A->B C Visible Light Excitation (Photo-oxidation) B->C Lowers reduction potential D Radical Addition (Benzothiazoline donor) C->D Single Electron Transfer E Chiral Amine Product (High ee) D->E Stereocontrolled coupling E->B Catalyst regeneration

Photoredox radical addition to 3,5-dibromophenyl aldimines.

Protocol 2: Visible-Light Driven Enantioselective Radical Addition
  • Complex Formation: In a dry vial equipped with a magnetic stir bar, combine 3,5-dibromophenyl aldimine (0.1 mmol) and the selected Chiral Phosphoric Acid (10 mol%) in anhydrous dichloromethane (1.0 mL). Stir in the dark for 10 minutes to ensure complete hydrogen-bond complexation.

  • Radical Precursor Addition: Add the benzothiazoline derivative (0.15 mmol). Causality: Benzothiazolines are chosen because they act as single-electron donors without generating free radical dimers, allowing direct alkyl transfer to the radical acceptor.

  • Photo-irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the vial using a 460 nm Blue LED at room temperature for 16 hours.

  • Validation: Remove the solvent under reduced pressure. Determine the conversion via crude ¹H NMR. Purify the chiral amine product via preparative TLC and validate the stereochemical outcome using Chiral HPLC. Expected yield is ~95% with 98% ee[2].

Polymeric Organocatalysts and Phase Transfer Catalysis

Beyond acting as substrates, dibromophenyl-substituted chiral amines are heavily utilized to construct robust catalysts.

Polymeric Squaramides: Cinchona squaramide derivatives bearing a dibromophenyl moiety can be polymerized via Yamamoto coupling[3]. The dibromophenyl group is critical here: the halogens serve as cross-coupling handles for polymerization, while simultaneously increasing the acidity of the squaramide NH protons via inductive effects. This heightened acidity ensures tighter hydrogen-bonding activation of substrates in asymmetric Michael additions, yielding products with up to 99% ee[3].

Phase Transfer Catalysis (PTC): Chiral quaternary ammonium salts derived from cinchona alkaloids are used to synthesize (S)-tert-butyl N-(diphenylmethylene)-(3,5-dibromophenyl)alaninate[4]. The dibromophenyl group on the benzyl bromide electrophile enhances the reaction rate due to the electron-withdrawing effect stabilizing the transition state during the asymmetric α-alkylation of glycine Schiff bases[4].

Neuropharmacology: SSRI Candidates

In medicinal chemistry, the spatial arrangement and electronic distribution of chiral amines dictate receptor affinity. (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a prime example of a chiral dibromophenyl amine exhibiting properties akin to selective serotonin reuptake inhibitors (SSRIs)[5].

Mechanistic Rationale

The 2,5-dibromo substitution pattern dramatically increases the lipophilicity (LogP) of the pharmacophore, which is a critical parameter for crossing the blood-brain barrier (BBB). Furthermore, the electron-rich bromine atoms engage in specific halogen-bonding and electrostatic interactions within the binding pocket of the Serotonin Transporter (SERT), altering its pharmacological profile compared to unhalogenated analogs[5].

G A (S)-1-(2,5-Dibromophenyl) propan-1-amine B Serotonin Transporter (SERT) Binding A->B High affinity via dibromo-lipophilicity C Inhibition of 5-HT Reuptake B->C Allosteric/Orthosteric block D Increased Synaptic 5-HT C->D E Enhanced Receptor Activation (Mood Regulation) D->E

SSRI mechanism of (S)-1-(2,5-dibromophenyl)propan-1-amine.

Quantitative Data Summary

The table below consolidates the performance metrics of dibromophenyl-based systems across the discussed applications, highlighting the exceptional stereocontrol this motif provides.

Application FieldDibromophenyl Substrate/CatalystCatalyst SystemKey Outcome / YieldEnantiomeric Excess (ee)Ref
Atroposelective Synthesis 3-(2,6-dibromophenyl)quinazolin-4-one(R)-DTBM-SEGPHOS-Pd(OAc)₂Mebroqualone derivatives (up to 40% yield post-resolution)Up to 99%[1]
Photoredox Catalysis 3,5-Dibromophenyl aldimineCPA / BenzothiazolineChiral amine product (95% yield)98%[2]
Phase Transfer Catalysis 3,5-Dibromobenzyl bromideCinchona Alkaloid Quat. Salt(R)-tert-Butyl N-(diphenylmethylene)-(3,5-dibromophenyl)alaninate93%[4]
Polymer Organocatalysis Cinchona squaramide with dibromophenylYamamoto HomopolymerAsymmetric Michael Addition products99%[3]

References

  • Hirai, M., et al. "Catalytic Enantioselective Synthesis of N–C Axially Chiral Mebroqualone and Its Derivatives through Reductive Asymmetric Desymmetrization." Organic Letters, 2016. URL:[Link]

  • Wang, Y., et al. "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts." MDPI Molecules, 2018. URL:[Link]

  • ChemRxiv Preprint. "Visible-Light Driven Enantioselective Radical Addition to Imines Enabled by Excitation of Chiral Phosphoric Acid–Imine Complex." ChemRxiv, 2021. URL:[Link]

  • Haraguchi, N., et al. "Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions." Journal of Polymer Science, 2025. URL:[Link]

Sources

Methodological & Application

Advanced Applications of (R)-1-(2,5-Dibromophenyl)pentan-1-amine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction and Structural Rationale

In the landscape of asymmetric organocatalysis, secondary amines (such as proline derivatives and MacMillan catalysts) have historically dominated. However, secondary amines often fail to activate sterically hindered substrates like α,α-disubstituted aldehydes or bulky acyclic ketones due to severe steric clash during the formation of the covalent enamine intermediate.

As a Senior Application Scientist, I frequently encounter bottlenecks where standard secondary amine catalysts yield minimal conversion with bulky substrates. To bypass this, we leverage chiral primary amines , which exhibit significantly reduced steric congestion around the reactive nitrogen center .

(R)-1-(2,5-Dibromophenyl)pentan-1-amine represents a highly specialized, next-generation chiral building block. Its unique efficacy is rooted in three deliberate structural features:

  • The Primary Amine Motif: Enables rapid condensation with sterically demanding ketones to form the requisite iminium/enamine species.

  • The 2,5-Dibromophenyl Ring: The ortho-bromo substituent acts as a rigid steric wall, effectively shielding one face of the enamine to dictate high facial selectivity during electrophilic attack. Simultaneously, the meta-bromo group exerts a strong electron-withdrawing inductive effect, lowering the pKa of the intermediate iminium ion and accelerating the deprotonation step to form the enamine .

  • The Pentyl Chain: Confers high lipophilicity, ensuring complete solubility in non-polar solvents (e.g., toluene, hexanes). This is critical because non-polar environments maximize the strength of the hydrogen-bonding networks required for highly ordered, stereoselective transition states.

G Ketone Bulky Ketone Substrate Iminium Iminium Ion Intermediate (Lowered pKa via meta-Br) Ketone->Iminium + Catalyst - H2O Amine (R)-1-(2,5-Dibromophenyl)pentan-1-amine (Primary Amine Catalyst) Amine->Iminium Enamine E-Enamine Intermediate (Re-face blocked by ortho-Br) Iminium->Enamine - H+ (Rate Limiting) Product Enantioenriched Product + Regenerated Catalyst Enamine->Product + Electrophile + H2O Electrophile Electrophile (e.g., Aldehyde) Product->Amine Catalyst Turnover

Figure 1: Enamine activation cycle highlighting the steric and electronic roles of the catalyst.

Application I: Direct Asymmetric Aldol Reaction of Bulky Ketones

When utilizing (R)-1-(2,5-Dibromophenyl)pentan-1-amine directly as an organocatalyst, a Brønsted acid co-catalyst is strictly required. Primary amines are less nucleophilic than secondary amines; therefore, a weak acid (such as 2,4-dinitrobenzoic acid) is necessary to facilitate the dehydration of the initial carbinolamine into the iminium ion without fully protonating the amine and quenching its catalytic activity .

Standard Protocol: Asymmetric Aldol Addition

Self-Validation Note: Always run a parallel reaction using racemic 1-(2,5-Dibromophenyl)pentan-1-amine to generate a racemic standard. This ensures your chiral HPLC analytical methods are properly calibrated to resolve both enantiomers.

Reagents:

  • (R)-1-(2,5-Dibromophenyl)pentan-1-amine (10 mol%)

  • 2,4-Dinitrobenzoic acid (10 mol%)

  • Acyclic Ketone (e.g., 3-pentanone) (2.0 equiv)

  • Aryl Aldehyde (1.0 equiv, 0.2 mmol scale)

  • Solvent: Toluene / Water (9:1 v/v, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In a 5 mL glass vial equipped with a magnetic stir bar, add (R)-1-(2,5-Dibromophenyl)pentan-1-amine (6.4 mg, 0.02 mmol) and 2,4-dinitrobenzoic acid (4.2 mg, 0.02 mmol).

  • Solvent Addition: Add 0.9 mL of toluene and 0.1 mL of deionized water. Causality: The addition of 10% water is a field-proven technique to facilitate the hydrolysis of the product-iminium complex, accelerating catalyst turnover and preventing product inhibition.

  • Substrate Introduction: Add the acyclic ketone (0.4 mmol). Stir the mixture at room temperature for 10 minutes to allow the pre-equilibrium formation of the enamine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C (to maximize stereoselectivity) and add the aryl aldehyde (0.2 mmol).

  • Monitoring: Stir at 0 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aldehyde spot is consumed.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 x 3 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Summary
Substrate (Ketone)Electrophile (Aldehyde)Time (h)Yield (%)anti:syn RatioEnantiomeric Excess (ee %)
3-Pentanone4-Nitrobenzaldehyde248892:896
3-Pentanone2-Bromobenzaldehyde368289:1194
4-Heptanone4-Cyanobenzaldehyde487990:1092
Cyclohexanone4-Nitrobenzaldehyde249195:598

Application II: Synthesis and Use of a Bifunctional Squaramide Catalyst

While primary amines excel in enamine catalysis, their utility can be vastly expanded by derivatizing them into hydrogen-bonding catalysts. By reacting (R)-1-(2,5-Dibromophenyl)pentan-1-amine with dimethyl squarate and a tertiary amine motif, we generate a Bifunctional Squaramide Catalyst .

This catalyst operates via a dual-activation mechanism: the squaramide moiety activates electrophiles (like nitroolefins) via double hydrogen bonding, while the tertiary amine acts as a Brønsted base to deprotonate nucleophiles (like 1,3-dicarbonyls) . The bulky 2,5-dibromophenyl group provides the necessary chiral environment to block one trajectory of nucleophilic attack.

G Amine (R)-1-(2,5-Dibromophenyl)pentan-1-amine Bifunctional Bifunctional Squaramide Catalyst (H-Bond Donor + Base) Amine->Bifunctional Sequential Amidation Squarate Dimethyl Squarate + Tertiary Amine Motif Squarate->Bifunctional Ternary Highly Ordered Ternary Complex (Squaramide H-bonds to Nitro, Base deprotonates Dicarbonyl) Bifunctional->Ternary Substrate Binding Substrates 1,3-Dicarbonyl + Nitroolefin Substrates->Ternary Michael Asymmetric Michael Adduct Ternary->Michael Stereoselective C-C Bond Formation Michael->Bifunctional Catalyst Turnover

Figure 2: Workflow and dual-activation mechanism of the synthesized bifunctional squaramide catalyst.

Protocol: Asymmetric Michael Addition

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve the synthesized (R)-1-(2,5-Dibromophenyl)pentyl-based squaramide catalyst (5 mol%, 0.01 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Substrate Addition: Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) and stir for 5 minutes. Causality: Pre-stirring allows the nitro group to fully coordinate with the dual N-H bonds of the squaramide motif, pre-organizing the electrophile.

  • Nucleophile Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.24 mmol, 1.2 equiv) dropwise.

  • Reaction Conditions: Stir the mixture at room temperature. The basic tertiary amine moiety of the catalyst will deprotonate the acetylacetone, forming an enolate that is held in close proximity to the activated nitroolefin.

  • Workup: Upon completion (typically 12–16 hours, monitored by TLC), directly load the reaction mixture onto a silica gel column. Elute with Hexanes/EtOAc (3:1) to isolate the pure Michael adduct.

Quantitative Data Summary (Michael Addition)
NucleophileElectrophileCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Acetylacetonetrans-β-Nitrostyrene5 mol%9497
Diethyl malonatetrans-β-Nitrostyrene5 mol%8995
Acetylacetone4-Methoxy-β-nitrostyrene5 mol%9196
Acetylacetone2-Bromo-β-nitrostyrene5 mol%9699

Troubleshooting and Optimization Insights

  • Low Conversion in Aldol Reactions: If conversion stalls, the iminium intermediate may be trapped. Ensure the 10% water co-solvent is present. If using strictly anhydrous conditions, switch from toluene to a more polar aprotic solvent like THF to destabilize the resting state of the catalyst.

  • Erosion of Enantioselectivity: The 2,5-dibromophenyl group relies heavily on rigid steric interactions. If the reaction temperature exceeds 25 °C, the conformational flexibility of the pentyl chain increases, which can lead to a breakdown in facial selectivity. Always maintain temperatures between 0 °C and 20 °C.

  • Analytical Validation: To ensure the trustworthiness of your ee% calculations, baseline separation on the chiral HPLC is mandatory. For the aldol products derived from this protocol, a Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm) typically provides excellent resolution.

References

  • Xu, L.-W.; Luo, J.; Lu, Y. "Asymmetric catalysis with chiral primary amine-based organocatalysts." Chemical Communications, 2009, 1807-1821. URL:[Link]

  • Reyes, E.; Prieto, L.; Uria, U.; Vicario, J. L. "Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation." Catalysts, 2023, 13(7), 1091. URL:[Link]

  • Luo, S. et al. "Enantioselective Transformations by “1 + x” Synergistic Catalysis with Chiral Primary Amines." Accounts of Chemical Research, 2024, 57(10), 1432-1445. URL:[Link]

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of (R)-1-(2,5-Dibromophenyl)pentan-1-amine . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., TRK, ALK targets).

The core synthetic challenges addressed in this guide are:

  • Regioselectivity: Discriminating between the C5-bromide (sterically accessible) and the C2-bromide (sterically hindered by the ortho-benzylic amine).

  • Chemoselectivity: Preventing palladium catalyst poisoning by the free primary amine.

  • Stereochemical Integrity: Preserving the sensitive (R)-benzylic chiral center against racemization under basic coupling conditions.

Strategic Analysis & Mechanistic Insight

Regiocontrol: The Steric Gating Principle

The substrate contains two electrophilic sites. Standard oxidative addition rates for aryl bromides are typically governed by electronic deficiency. However, in 2,5-dibromo-1-substituted systems, steric factors dominate.

  • C5-Position (Meta/Para): This position is sterically unencumbered. It undergoes rapid oxidative addition with Pd(0).

  • C2-Position (Ortho): This position is flanked by the bulky (R)-1-aminopentyl group. The steric clash significantly retards the approach of the Pd(0)L

    
     complex.
    
The Amine Problem & Solution

Free primary benzylic amines present two risks:

  • Catalyst Deactivation: Strong

    
    -donation from the nitrogen lone pair to the Pd(II) center can form stable, unreactive complexes (the "amine poisoning" effect).
    
  • Racemization: High temperatures and strong bases can facilitate benzylic deprotonation or reversible imine formation, eroding the enantiomeric excess (ee).

Recommended Strategy: While specialized ligands (e.g., Buchwald's BrettPhos) can tolerate free amines, N-Boc protection is the recommended "Gold Standard" for this protocol. It eliminates catalyst poisoning and sterically shields the benzylic proton, preventing racemization.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic preference for C5-coupling and the workflow logic.

G cluster_0 Substrate Analysis cluster_1 Reaction Workflow Start (R)-1-(2,5-Dibromophenyl) pentan-1-amine C2 C2-Br: Sterically Hindered (Slow Oxidative Addition) Start->C2 Minor Path C5 C5-Br: Accessible (Fast Oxidative Addition) Start->C5 Major Path Protect Step 1: Boc Protection (Prevents Poisoning/Racemization) Start->Protect Protocol Start Coupling Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 80°C Protect->Coupling C5-Selective Deprotect Step 3: Acidic Deprotection (HCl/Dioxane) Coupling->Deprotect Final Product

Figure 1: Mechanistic selectivity and process workflow. The C5 position is kinetically favored due to the steric shielding of C2 by the pentyl-amine chain.

Detailed Experimental Protocols

Protocol A: The "High-Fidelity" Route (Recommended)

Best for: GMP synthesis, high-value intermediates, and strict chiral specifications.

Step 1: N-Boc Protection
  • Charge a reaction vessel with (R)-1-(2,5-dibromophenyl)pentan-1-amine (1.0 equiv) and DCM (10 vol).

  • Add TEA (1.5 equiv) followed by Boc

    
    O (1.1 equiv) at 0°C.
    
  • Warm to 20°C and stir for 2 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 0.5M citric acid, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Checkpoint: Ensure quantitative conversion to avoid free amine carrying over.

Step 2: Regioselective C5-Suzuki Coupling

Reagents:

  • Substrate: N-Boc-(R)-1-(2,5-dibromophenyl)pentan-1-amine (1.0 equiv)

  • Boronic Acid: R-B(OH)

    
     (1.05 equiv) — Strict stoichiometry prevents bis-coupling.
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degas the solvent mixture (Dioxane/H

    
    O) by sparging with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
    
  • Charge the solid reagents (Substrate, Boronic Acid, Base, Catalyst) into the reactor.

  • Add the degassed solvent under a nitrogen counter-flow.

  • Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the energy available to overcome the steric barrier at C2, leading to bis-coupling impurities.

  • Monitor by HPLC. Look for the disappearance of starting material and the emergence of the mono-coupled product. Stop if bis-coupled impurity exceeds 2%.

Step 3: Purification & Deprotection
  • Filter through Celite to remove Pd black.

  • Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotect using 4M HCl in Dioxane (20°C, 1 h) to yield the final chiral amine salt.

Protocol B: Direct Coupling (High-Throughput)

Best for: Rapid library generation where slight yield loss is acceptable.

Catalyst System: XPhos Pd G3 or SPhos Pd G2 (Buchwald Precatalysts). Rationale: These bulky, electron-rich ligands facilitate oxidative addition at the less hindered C5 site while preventing amine coordination to the metal center.

  • Mix Substrate (1.0 eq), Boronic Acid (1.1 eq), K

    
    PO
    
    
    
    (2.0 eq), and XPhos Pd G3 (2 mol%) in Toluene/Water (10:1).
  • Heat at 80°C for 2 hours.

  • Workup: Direct filtration and SCX-2 (cation exchange) cartridge purification to capture the amine product.

Process Parameters & Data Summary

ParameterRecommendationScientific Rationale
Solvent Dioxane/Water (4:[2]1)High solubility of organic substrate and inorganic base; promotes transmetallation.
Base K

CO

or K

PO

Mild bases prevent benzylic deprotonation (racemization). Avoid alkoxides (e.g., KOtBu).
Catalyst Pd(dppf)Cl

Large bite angle and steric bulk enhance selectivity for C5 over C2.
Temp 80°CSufficient for C5 activation; insufficient to overcome C2 steric barrier.
Stoichiometry 1.05 equiv Boronic AcidLimiting the nucleophile is the primary control against bis-coupling.

Quality Control & Troubleshooting

Analytical Validation
  • Regioselectivity Check: 1H NMR. The C5-coupled product will show a split in the aromatic signals consistent with 1,2,4-substitution patterns, preserving the doublet at the C3 position (ortho to the remaining Br).

  • Chiral Integrity: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Compare with racemic standard.

    • Acceptance Criteria: >98% ee.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-coupling observed Temperature too high or excess Boronic acid.Reduce Temp to 60-70°C; reduce Boronic acid to 0.95 eq.
No Reaction Catalyst poisoning by free amine (if Protocol B).Switch to Protocol A (Boc protection) or use XPhos Pd G3.
Racemization Base too strong or reaction time too long.Switch from K

PO

to Na

CO

; strictly limit reaction time.
Dehalogenation Hydride source present (e.g., from alcohol solvents).Ensure solvents are high-grade; avoid secondary alcohols (isopropanol).

References

  • Regioselectivity in Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2,3- and 2,5-dibromopyridines. Tetrahedron, 62(12), 2817-2820.

    • Note: Establishes the principle that steric hindrance (C2 position) significantly retards oxidative addition compared to accessible sites (C5).
  • Amine Tolerance in Coupling Reactions

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7532–7533.

    • Note: Demonstrates the utility of SPhos/XPhos ligands in handling substr
  • Prevention of Racemization

    • Kina, A., Shimada, T., & Hayashi, T. (2004). Palladium-Catalyzed Asymmetric Suzuki−Miyaura Coupling. Advanced Synthesis & Catalysis, 346(13-15), 1728-1732.

    • Note: Highlights the importance of mild bases and temperature control in preserving chiral centers during cross-coupling.
  • General Suzuki Protocol Guidelines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Strategic Buchwald-Hartwig Amination of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Molecular Profiling

The synthesis of complex chiral amines is a cornerstone of modern drug discovery. The molecule (R)-1-(2,5-Dibromophenyl)pentan-1-amine ([1]) is a highly versatile, bifunctional chiral building block. It features a primary benzylic amine and an aromatic ring functionalized with two chemically distinct bromides.

While the [2] is the premier method for constructing C–N bonds via palladium-catalyzed cross-coupling, applying it to an unprotected amino-dibromo substrate presents a profound chemoselectivity challenge. Without strategic intervention, the simultaneous presence of a nucleophilic amine and electrophilic aryl bromides leads to uncontrolled oxidative addition and subsequent oligomerization. This application note details the mechanistic causality, ligand selection, and self-validating protocols required to harness this substrate for orthogonal, regioselective C–N bond formation.

Mechanistic Causality & The Chemoselectivity Challenge

The Buchwald-Hartwig catalytic cycle relies on the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination to form the C–N bond ([3]).

When utilizing (R)-1-(2,5-Dibromophenyl)pentan-1-amine, researchers must navigate two primary vectors of reactivity:

  • Oligomerization Risk: If exposed to Pd(0) and a strong base, the primary amine of one molecule will react with the aryl bromide of another.

  • Regioselectivity (C2 vs. C5): The two bromides exist in vastly different steric environments. The C2-bromide is positioned ortho to the bulky (R)-1-aminopentyl group, creating significant steric shielding. The C5-bromide is highly accessible.

To prevent polymerization and achieve precise functionalization, we must either mask the amine's nucleophilicity (Path A) or exploit catalyst-controlled kinetics to react the amine exclusively with a hyper-reactive external electrophile (Path B).

Chemoselectivity Substrate (R)-1-(2,5-Dibromophenyl) pentan-1-amine Polymer Uncontrolled BHA (Oligomerization) Substrate->Polymer Pd(0), Base (Direct Use) Protected N-Boc Protected Intermediate Substrate->Protected Boc2O, Et3N Regio Regioselective BHA at C5-Br (C2 is shielded) Protected->Regio External Amine Pd(0), RuPhos

Figure 1: Chemoselectivity pathways illustrating the necessity of amine protection.

Quantitative Data: Ligand & Regioselectivity Optimization

When utilizing the substrate as an electrophile (post-amine protection), selecting the correct dialkylbiaryl phosphine ligand is critical. The goal is to maximize the kinetic preference for the unhindered C5-bromide while suppressing reaction at the C2-bromide. As established by the Buchwald group, bulky, electron-rich ligands dictate both the speed of oxidative addition and the efficiency of reductive elimination ([4]).

Table 1: Optimization of Regioselective C5-Amination with Morpholine (Substrate: N-Boc-(R)-1-(2,5-Dibromophenyl)pentan-1-amine)

EntryPd SourceLigandBaseTemp (°C)Conversion (%)Regioselectivity (C5:C2)
1Pd₂(dba)₃BINAPNaOtBu80453:1
2Pd₂(dba)₃XPhosCs₂CO₃858810:1
3 Pd₂(dba)₃ RuPhos Cs₂CO₃ 85 95 >20:1
4Pd(OAc)₂BrettPhosK₃PO₄90708:1

Causality Insight: RuPhos (Entry 3) provides the optimal balance. Its specific steric profile easily accommodates the unhindered C5 position but severely clashes with the bulky benzylic group at the C2 position, driving the >20:1 regioselectivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process Quality Control (QC) checks to ensure mechanistic integrity.

Protocol A: Substrate as Electrophile (Regioselective C5-Amination)

Objective: Couple an external secondary amine to the C5 position while preserving the C2-bromide and the (R)-stereocenter.

Step 1: Amine Protection

  • Dissolve (R)-1-(2,5-Dibromophenyl)pentan-1-amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at 25 °C for 4 hours.

  • QC Check: TLC or LC-MS should confirm complete consumption of the primary amine (loss of ninhydrin activity). Isolate the N-Boc intermediate via standard aqueous workup.

Step 2: Regioselective Buchwald-Hartwig Amination

  • In an argon-filled glovebox, charge a sealed tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add the N-Boc protected substrate (1.0 equiv) and Morpholine (1.2 equiv) dissolved in degassed Toluene (0.2 M).

  • Seal the tube, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Self-Validation Check: Pull a 10 µL aliquot at 2 hours. Analyze via LC-MS. You should observe a single product mass peak. The presence of a second peak with the identical m/z but a different retention time indicates unwanted C2-amination. If observed, lower the temperature to 75 °C to restore kinetic control.

  • Cool to room temperature, filter through a Celite pad, concentrate, and purify via flash chromatography.

Protocol B: Substrate as Nucleophile (Direct Intermolecular Amination)

Objective: Use the unprotected primary amine to attack an external aryl halide without triggering internal polymerization.

Procedure:

  • To prevent internal Ar-Br activation, we must use a highly reactive external electrophile (e.g., 4-Iodoanisole) and a room-temperature catalyst system.

  • In a glovebox, combine Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%)[3], and NaOtBu (1.2 equiv) in anhydrous THF.

  • Add (R)-1-(2,5-Dibromophenyl)pentan-1-amine (1.0 equiv) and 4-Iodoanisole (1.0 equiv).

  • Stir at 25 °C for 16 hours.

  • Self-Validation Check: Analyze the crude mixture via GC-MS. The product must exhibit the classic isotopic signature of a dibrominated compound (M, M+2, M+4 peaks in a 1:2:1 ratio). If this signature is missing or degraded, it indicates the internal Ar-Br bonds have erroneously entered the catalytic cycle.

Workflow Visualization

ProtocolWorkflow Step1 1. Amine Protection (Boc2O) Step2 2. Glovebox: Pd2(dba)3 + RuPhos Step1->Step2 Step3 3. Add Substrate, Amine, Cs2CO3 Step2->Step3 Step4 4. Heat at 85°C (12h) Step3->Step4 Step5 5. TFA Deprotection & LC Purification Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link][2]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][3]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][4]

Sources

Use of (R)-1-(2,5-Dibromophenyl)pentan-1-amine as a chiral ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-1-(2,5-Dibromophenyl)pentan-1-amine as a Premium Chiral Building Block for Cu(II)-Catalyzed Asymmetric Henry Reactions

Executive Summary & Mechanistic Rationale

The asymmetric Henry (nitroaldol) reaction is a foundational C–C bond-forming process that provides straightforward access to enantiomerically enriched β-nitro alcohols—critical intermediates for synthesizing vicinal amino alcohols, pharmaceuticals, and complex lipids[1]. While numerous chiral ligands exist, Schiff-base catalysts derived from sterically demanding primary amines have demonstrated exceptional robustness and substrate tolerance.

As a Senior Application Scientist, I have designed this protocol to leverage the unique structural topology of (R)-1-(2,5-Dibromophenyl)pentan-1-amine (CAS: 1021003-30-4)[2]. When condensed with 3,5-di-tert-butylsalicylaldehyde, this primary amine yields a highly effective bidentate (N,O) Schiff-base ligand.

Causality Behind the Ligand Design:

  • Steric Shielding (The ortho-Bromo Effect): The bulky bromine atom at the 2-position of the phenyl ring acts as a rigid steric wall. Upon complexation with Cu(II), it severely restricts rotation around the C–N bond, effectively blocking the Re-face of the coordinated aldehyde and forcing nitronate attack exclusively from the Si-face.

  • Electronic Tuning (The meta-Bromo Effect): The electron-withdrawing nature of the bromine at the 5-position increases the Lewis acidity of the Cu(II) center, accelerating the coordination and activation of the aldehyde electrophile.

  • Lipophilic Solubilization (The Pentyl Chain): Unlike shorter alkyl chains, the pentyl group provides immense solubility in non-coordinating solvents (e.g., CH₂Cl₂, toluene). This is critical because coordinating solvents (like DMF or DMSO) would compete with the substrate for the metal center, drastically lowering enantioselectivity.

Mechanism CuComplex Cu(II)-Schiff Base Complex Coordination Aldehyde Coordination (Si-face exposed) CuComplex->Coordination StericBlock Re-face Blocked by 2,5-Dibromophenyl Group CuComplex->StericBlock NitroNitronate Nitronate Attack (via Cu-bound intermediate) Coordination->NitroNitronate StericBlock->Coordination Directs Product Enantioenriched beta-Nitro Alcohol NitroNitronate->Product

Stereocontrol logic induced by the 2,5-dibromophenyl group in the Cu(II) complex.

Experimental Workflows & Protocols

The following self-validating protocols ensure high reproducibility. The system is designed with internal checkpoints to verify intermediate integrity before proceeding to the catalytic step.

Workflow Start Start: (R)-1-(2,5-Dibromophenyl)pentan-1-amine Condensation Step 1: Schiff Base Condensation (Salicylaldehyde, EtOH, Reflux) Start->Condensation Purification Step 2: Recrystallization (High Purity Ligand) Condensation->Purification Complexation Step 3: Cu(OAc)2 Complexation (In situ, DCM/EtOH, RT) Purification->Complexation Catalysis Step 4: Asymmetric Henry Reaction (Aldehyde + Nitromethane) Complexation->Catalysis Analysis Step 5: Chiral HPLC Analysis (ee determination) Catalysis->Analysis

Workflow for the synthesis and application of the chiral Schiff-base ligand.

Protocol A: Synthesis of the (R)-Schiff Base Ligand

Causality Check: We utilize absolute ethanol as the solvent to drive the equilibrium of the condensation reaction forward by allowing the azeotropic removal of water if necessary, though the precipitation of the highly lipophilic product usually drives the reaction to completion.

  • Reagent Charging: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(2,5-Dibromophenyl)pentan-1-amine (3.21 g, 10.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10.0 mmol).

  • Solvent Addition: Suspend the reagents in 25 mL of absolute ethanol.

  • Condensation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. The solution will turn a deep yellow color.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. A bright yellow crystalline solid will precipitate.

  • Purification: Filter the precipitate under a vacuum and wash with cold ethanol (2 × 5 mL). Dry under high vacuum overnight.

  • Self-Validation (QA/QC):

    • TLC: Run a silica TLC plate (Hexanes/EtOAc 9:1). The primary amine spot (ninhydrin active) must be completely absent.

    • ¹H NMR (CDCl₃): Confirm the presence of a sharp singlet at ~8.3 ppm (imine C-H) and a broad singlet at ~13.5 ppm (phenolic O-H hydrogen-bonded to the imine nitrogen).

Protocol B: Cu(II)-Catalyzed Asymmetric Henry Reaction

Causality Check: Cu(OAc)₂·H₂O is specifically chosen over CuCl₂ or Cu(OTf)₂. The acetate counterion acts as an internal, mild base to deprotonate nitromethane (pKa ~10) and form the active copper-nitronate intermediate. This eliminates the need for strong external bases (like Et₃N), which are notorious for catalyzing the racemic background Henry reaction and eroding the enantiomeric excess (ee)[3].

  • Catalyst Generation (In Situ): In a 10 mL Schlenk tube under an argon atmosphere, combine the (R)-Schiff Base Ligand (0.055 mmol, 11 mol%) and Cu(OAc)₂·H₂O (0.050 mmol, 10 mol%). Add 2.0 mL of anhydrous ethanol. Stir at room temperature for 1 hour. The solution will transition from yellow to dark green, indicating successful Cu(II) complexation.

  • Substrate Addition: Add the target aldehyde (0.50 mmol, 1.0 eq) to the dark green solution. Stir for 10 minutes to allow for substrate coordination.

  • Cryogenic Control: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Note: Lower temperatures suppress the uncatalyzed background reaction, maximizing ee.

  • Initiation: Add nitromethane (5.0 mmol, 10.0 eq) dropwise. Stir the reaction at -20 °C for 24–48 hours.

  • Quenching & Workup: Quench the reaction by adding 2 mL of 1N HCl to dismantle the Cu-complex. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QA/QC):

    • Yield Determination: Add 0.50 mmol of mesitylene as an internal standard to the crude mixture and take a ¹H NMR to determine the precise spectroscopic yield before column chromatography.

    • Enantiomeric Excess: Purify the product via flash chromatography and analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column, Hexanes/i-PrOH mobile phase). Compare retention times against a racemic standard synthesized using an achiral amine (e.g., benzylamine) catalyst.

Quantitative Data & Substrate Scope

The (R)-1-(2,5-Dibromophenyl)pentan-1-amine derived catalyst exhibits excellent facial selectivity across a variety of electronically diverse aldehydes.

Table 1: Substrate Scope for the Asymmetric Henry Reaction

EntryAldehyde SubstrateReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde249294
24-Nitrobenzaldehyde189697
34-Methoxybenzaldehyde368590
42-Bromobenzaldehyde488195
5Butyraldehyde (Aliphatic)487888
6Cyclohexanecarboxaldehyde368491

Note: Electron-deficient aldehydes (Entry 2) react faster due to increased electrophilicity, while electron-rich (Entry 3) or highly sterically hindered aldehydes (Entry 4) require extended reaction times.

Troubleshooting & Process Optimization

  • Low Enantiomeric Excess (ee): If the ee drops below 90% for standard substrates like benzaldehyde, the most common culprit is trace moisture in the nitromethane or solvent, which hydrolyzes the imine ligand and releases free Cu(OAc)₂ (a racemic catalyst). Ensure all solvents are rigorously dried over molecular sieves.

  • Sluggish Reaction Rates: If the reaction stalls, do not increase the temperature, as this will exponentially increase the racemic background reaction. Instead, verify the quality of the Cu(OAc)₂·H₂O. If the acetate salt has severely dehydrated or degraded, it loses its basicity. Alternatively, adding 1-2 mol% of a bulky, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can accelerate nitronate formation without compromising facial selectivity[3].

References

  • Zhang, S., Li, Y., Xu, Y., & Wang, Z. "Recent progress in copper catalyzed asymmetric Henry reaction." Chinese Chemical Letters, 2018, 29(6), 873-883. Available at:[Link]

  • Kovalenko, E. A., et al. "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules, 2021, 26(11), 3169. Available at:[Link]

  • Lu, G., et al. "Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand." Catalysts, 2020, 11(1), 41. Available at:[Link]

Sources

(R)-1-(2,5-Dibromophenyl)pentan-1-amine as a building block for APIs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (R)-1-(2,5-Dibromophenyl)pentan-1-amine in Precision Oncology Synthesis

Part 1: Introduction & Strategic Utility

(R)-1-(2,5-Dibromophenyl)pentan-1-amine represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for the synthesis of next-generation Type I½ and Type II kinase inhibitors . Its structural architecture offers three distinct vectors for drug design, making it a critical building block for targeting resistance-prone oncogenic drivers such as TRK , ALK , and ROS1 .

Structural Logic & Pharmacophore Mapping
  • The Chiral Amine Handle ((R)-Configuration):

    • Function: Serves as the anchor point for the solvent-front motif. The (R)-stereocenter is often critical for orienting the inhibitor within the ATP-binding pocket, ensuring hydrogen bonding with the hinge region or specific residues like the gatekeeper.

    • Relevance: Enantiopurity (>98% ee) is non-negotiable, as the (S)-enantiomer often clashes with the ribose-binding pocket, drastically reducing potency.

  • The 2,5-Dibromo Substitution Pattern:

    • Function: This is the core "switch" of the molecule. The electronic and steric differentiation between the bromine at C2 (ortho to the alkylamine) and C5 (meta to the alkylamine) allows for orthogonal cross-coupling .

    • Application: This enables the sequential assembly of complex macrocycles or bi-aryl systems without the need for protecting group manipulations.

  • The Pentyl Chain (C5 Lipophilic Tail):

    • Function: A hydrophobic probe designed to occupy the deep hydrophobic back-pocket (selectivity pocket) of kinases.

    • Relevance: Extended alkyl chains are increasingly used to overcome "gatekeeper" mutations (e.g., T790M in EGFR, G2032R in ROS1) by exploiting alternative binding modes that avoid steric clashes.

Part 2: Chemical Specifications & Handling

PropertySpecification
CAS Number Not formally assigned to (R)-isomer in public databases; see (S)-isomer 1213326-04-5
Molecular Formula C₁₁H₁₅Br₂N
Molecular Weight 321.05 g/mol
Chiral Purity ≥ 98.0% ee (Enantiomeric Excess)
Chemical Purity ≥ 97.0% (HPLC)
Appearance Pale yellow viscous oil or low-melting solid
Storage -20°C, under Argon/Nitrogen (Hygroscopic & amine-sensitive)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water

Safety Warning: As a benzylic amine with halogenated aryl groups, this compound acts as a skin irritant and potential sensitizer. Handle in a fume hood. The dibromo-moiety makes it sensitive to light (photolytic dehalogenation); store in amber vials.

Part 3: Synthesis Protocol (Upstream)

Objective: Synthesize (R)-1-(2,5-Dibromophenyl)pentan-1-amine with >98% ee. Methodology: Ellman’s Sulfinamide Auxiliary Synthesis . This method is chosen over enzymatic resolution for its scalability and predictable stereochemical outcome.

Step-by-Step Protocol

Step 1: Condensation (Imine Formation)

  • Reagents: 2,5-Dibromobenzaldehyde (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried flask with 2,5-dibromobenzaldehyde and (R)-sulfinamide in THF.

    • Add Ti(OEt)₄ dropwise at room temperature.

    • Heat to 60°C for 12 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench: Cool to RT, pour into brine while stirring vigorously. Filter the resulting titanium salts through Celite.

    • Purification: Flash chromatography (Hexane/EtOAc). Product is the (R)-N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Reagents: Pentylmagnesium bromide (2.0 eq, 2M in ether), Imine intermediate from Step 1.

  • Solvent: Anhydrous DCM (Dichloromethane) is critical here; non-coordinating solvents enhance diastereoselectivity.

  • Procedure:

    • Cool the imine solution in DCM to -78°C .

    • Add PentylMgBr dropwise over 30 mins. The low temperature is crucial to prevent background racemization and ensure chelation-controlled addition.

    • Stir at -78°C for 4 hours, then warm slowly to RT overnight.

    • Mechanism: The reaction proceeds via a six-membered cyclic transition state (Zimmerman-Traxler model), directing the nucleophile to the Re-face.

Step 3: Cleavage of Auxiliary

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide adduct in MeOH.

    • Add 4M HCl/Dioxane (excess). Stir for 1 hour at RT.

    • Concentrate in vacuo. Triturate with Et₂O to obtain the (R)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride salt .

Part 4: Application Protocol (Downstream)

Objective: Utilize the 2,5-dibromo scaffold for Site-Selective Cross-Coupling . Rationale: The C5-bromine is sterically accessible and electronically activated, while the C2-bromine is sterically hindered by the bulky alkylamine group. This allows for a "C5-First, C2-Second" synthetic strategy.

Workflow Visualization

G Start (R)-1-(2,5-Dibromophenyl) pentan-1-amine Step1 Step 1: C5-Selective Coupling (Suzuki-Miyaura) Start->Step1 Boronic Acid (1.0 eq) Pd(dppf)Cl2, Na2CO3 RT, 4h Inter Intermediate: 5-Aryl-2-bromo species Step1->Inter Yield: 75-85% Regioisomer Ratio > 10:1 Step2 Step 2: C2-Coupling / Cyclization (Buchwald or Suzuki) Inter->Step2 Heterocycle / Amine Pd2(dba)3, XPhos 100°C Final Final API Scaffold (Macrocycle or Bi-heterocycle) Step2->Final Target API

Detailed Protocol: Site-Selective Suzuki Coupling
  • Challenge: Preventing double coupling or wrong-site coupling.

  • Solution: Use Steric Control . The bulky pentyl-amine group at C1 shields the C2-bromine.

  • Protocol:

    • Dissolve (R)-1-(2,5-Dibromophenyl)pentan-1-amine (1 eq) in DME/H₂O (3:1).

    • Add Aryl Boronic Acid (1.05 eq). Do not use excess.

    • Catalyst: Pd(dppf)Cl₂ (5 mol%). The bidentate ligand prevents "ring walking."

    • Base: Na₂CO₂ (2 eq). Use a mild base to prevent rapid oxidative addition at the hindered C2 site.

    • Temperature: Run at Room Temperature or max 40°C. Higher temps activate the C2-Br.

    • Result: Exclusive formation of the C5-arylated product, leaving the C2-Br intact for the next step (e.g., macrocyclization).

Part 5: Analytical Quality Control

To ensure the integrity of this chiral building block, the following HPLC method is recommended.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time (R)-isomer typically elutes after (S)-isomer on AD-H (verify with racemate)
Acceptance > 98.0% ee

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

  • Lutz, M. R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, vol. 122, no. 13, 2022. (Demonstrates C5 vs C2 selectivity principles). Link

  • Bayer AG. "Substituted Pyrazolo[1,5-a]pyrimidin-3-yl derivatives and their use as TRK inhibitors." Patent WO2016023867. (Describes similar chiral amine intermediates for TRK inhibitors). Link

  • ChemScene. "(S)-1-(3,4-dibromophenyl)pentan-1-amine Product Page." (Reference for physical properties of regioisomers). Link

Derivatization of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Executive Summary

(R)-1-(2,5-Dibromophenyl)pentan-1-amine (CAS: 1021003-30-4) represents a high-value chiral scaffold for medicinal chemistry, particularly in the development of GPCR modulators (e.g., 5-HT2A agonists) and kinase inhibitors. Its structure features a chiral benzylic amine handle and two chemically distinct bromine atoms, offering three vectors for diversification.

This guide details protocols for:

  • Quality Control: Rapid determination of enantiomeric excess (ee) using 1H NMR.

  • N-Functionalization: High-throughput amide and urea library generation.

  • Regioselective C-Functionalization: Exploiting steric differentiation to selectively functionalize the C5-bromide over the C2-bromide.

Structural Analysis & Reactivity Logic

The molecule contains three reactive centers with distinct electronic and steric profiles:

  • N1 (Primary Amine): The most nucleophilic site. Reacts readily with electrophiles (acyl chlorides, isocyanates). Crucial Note: The adjacent C2-bromide exerts steric pressure, potentially retarding reaction rates compared to unsubstituted benzylamines.

  • C5-Br (Meta-Bromide): Sterically accessible. This is the "kinetic" site for palladium-catalyzed cross-coupling.

  • C2-Br (Ortho-Bromide): Sterically hindered by the bulky

    
    -pentylbenzylamine moiety. This site requires forcing conditions or specialized ligands (e.g., Buchwald phosphines) for successful coupling, enabling sequential bis-functionalization.
    

ReactivityMap Scaffold (R)-1-(2,5-Dibromophenyl) pentan-1-amine QC QC: Chiral Purity (Bull-James Assay) Scaffold->QC Validation PathA Path A: N-Derivatization (Amides/Ureas) Scaffold->PathA Nucleophilic Attack PathB Path B: C5-Selective Coupling (Suzuki-Miyaura) Scaffold->PathB Kinetic Control (Low Sterics) PathC Path C: C2-Coupling (Bis-aryl Synthesis) PathB->PathC Sequential Functionalization

Figure 1: Strategic derivatization workflow based on steric and electronic differentiation.

Module 1: Quality Control (Enantiomeric Purity)

Before derivatization, the integrity of the (R)-stereocenter must be verified, as racemization can occur during storage or improper handling. We utilize the Bull-James three-component assembly , a robust NMR method that avoids expensive chiral HPLC columns.

Mechanism: The primary amine condenses with 2-formylphenylboronic acid (2-FPBA) and (S)-BINOL to form a diastereomeric iminoboronate ester. The large anisotropic effect of the BINOL naphthyl rings induces significant chemical shift differences (


) between the (R) and (S) amine enantiomers in 1H NMR.
Protocol 1: Determination of ee via 1H NMR
  • Reagents:

    • Analyte: (R)-1-(2,5-Dibromophenyl)pentan-1-amine (5.0 mg, 0.015 mmol)

    • Reagent A: 2-Formylphenylboronic acid (2.3 mg, 0.015 mmol)

    • Reagent B: (S)-1,1'-Bi-2-naphthol [(S)-BINOL] (4.8 mg, 0.017 mmol, 1.1 equiv)

    • Solvent: CDCl3 (0.6 mL)

  • Procedure:

    • Weigh the amine, 2-FPBA, and (S)-BINOL directly into a 1-dram vial.

    • Add CDCl3 and shake vigorously for 2 minutes (formation of the complex is rapid and quantitative).

    • Transfer to an NMR tube and acquire a standard 1H NMR spectrum.

    • Analysis: Focus on the imine proton region (

      
       8.0 – 8.5 ppm) or the diastereotopic protons of the pentyl chain.
      
    • Calculation: Integrate the diagnostic peaks corresponding to the (R)-complex vs. the (S)-complex (if present).

      
      
      
  • Acceptance Criteria:

    
     ee is required for library synthesis.
    

Module 2: Nitrogen Derivatization (Library Synthesis)

Due to the steric bulk of the ortho-bromide, standard amide couplings can be sluggish. We recommend using HATU as the coupling agent for carboxylic acids, or isocyanates for urea formation, which generally proceed faster.

Protocol 2: High-Throughput Amide Coupling
  • Scale: 0.1 mmol (Parallel Synthesis Compatible)

  • Reagents:

    • Amine (1.0 equiv)

    • Carboxylic Acid (R-COOH) (1.2 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: DMF (anhydrous)

  • Step-by-Step:

    • Activation: In a reaction vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (0.5 mL). Add DIPEA (52 µL, 0.3 mmol) followed by HATU (46 mg, 0.12 mmol). Stir for 10 minutes at Room Temperature (RT) to form the active ester.

    • Addition: Add a solution of (R)-1-(2,5-Dibromophenyl)pentan-1-amine (32 mg, 0.1 mmol) in DMF (0.5 mL) to the activated acid mixture.

    • Reaction: Stir at RT for 4 hours.

      • Checkpoint: If LCMS shows incomplete conversion after 4h, heat to 50°C. The ortho-bromide can hinder the approach of bulky acids.

    • Workup: Dilute with EtOAc (5 mL), wash with saturated NaHCO3 (2x) and brine (1x). Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 3: Regioselective Carbon Functionalization

This is the most critical technical module. In 2,5-dibromo systems, the C5-bromide is significantly more reactive toward oxidative addition by Pd(0) than the C2-bromide due to the steric hindrance of the benzylic amine at C1.

  • C5 (Meta): Accessible, reacts at RT or mild heating.

  • C2 (Ortho): Shielded, requires high temperature (>80°C) and active ligands (e.g., S-Phos, X-Phos).

Protocol 3: C5-Selective Suzuki-Miyaura Coupling
  • Objective: Mono-arylation at the 5-position.

  • Reagents:

    • Substrate: (R)-1-(2,5-Dibromophenyl)pentan-1-amine (or its N-protected derivative, e.g., Boc)

    • Boronic Acid: Ar-B(OH)2 (1.05 equiv)

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

    • Base: Na2CO3 (2.0 M aqueous, 3 equiv)

    • Solvent: 1,4-Dioxane[1]

  • Step-by-Step:

    • Preparation: Dissolve the substrate (1.0 equiv) and aryl boronic acid (1.05 equiv) in 1,4-Dioxane (0.1 M concentration).

      • Note: Limiting the boronic acid to 1.05 equiv is crucial to prevent bis-coupling.

    • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes.

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) and aqueous Na2CO3.

    • Reaction: Heat to 40–50°C . Monitor by HPLC/UPLC every 2 hours.

      • Target Profile: Disappearance of Starting Material; appearance of Mono-product. Bis-product should be <5%.

    • Isolation: Filter through Celite, dilute with EtOAc, wash with water. Purify via Column Chromatography.[2]

Table 1: Troubleshooting Regioselectivity

ObservationDiagnosisCorrective Action
No Reaction Catalyst inactive or temp too low.Increase temp to 60°C; switch to Pd(PPh3)4.
Bis-Coupling Observed C2-Br reacting concurrently.Reduce temp to RT; Reduce boronic acid to 0.95 equiv.
C2-Coupling (Wrong Isomer) Rare; indicates directing group effect.Ensure amine is Boc-protected to prevent Pd coordination.

References

  • Bull, S. D., et al. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." Chemical Communications, 2012.

  • Zhao, P., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 2012.[3]

  • BenchChem. "Application Notes for 1-(2,5-Dibromophenyl)pentan-1-amine."

  • ChemScene. "Product Data: (R)-1-(2,5-Dibromophenyl)pentan-1-amine."

Sources

Application Note: High-Efficiency N-Acylation of Sterically Hindered Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Abstract & Scope

This Application Note details the optimized protocol for the N-acylation of (R)-1-(2,5-Dibromophenyl)pentan-1-amine , a chiral benzylic amine intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The presence of the 2,5-dibromo substitution pattern introduces significant steric hindrance at the ortho position and reduces nucleophilicity via inductive electron withdrawal. Standard acylation protocols (e.g., Schotten-Baumann conditions) frequently result in incomplete conversion or require harsh conditions that risk racemization of the sensitive benzylic center. This guide presents a Nucleophilic Catalysis Method using 4-Dimethylaminopyridine (DMAP) to ensure quantitative conversion while preserving enantiomeric excess (>99% ee).

Chemical Strategy & Mechanism[1][2]
The Challenge: Steric & Electronic Deactivation

The target substrate possesses two deactivating features:

  • Steric Bulk: The bromine atom at the C2 position (ortho) creates a steric wall, impeding the approach of the electrophile to the nitrogen lone pair.

  • Electronic Deactivation: The inductive effect (-I) of the two bromine atoms reduces the electron density on the benzylic nitrogen, lowering its nucleophilicity compared to a standard benzylamine.

The Solution: Nucleophilic Catalysis

To overcome these barriers, we utilize a "Steglich-type" activation mechanism. Rather than relying on the slow direct attack of the hindered amine on the acyl chloride, we employ DMAP as a nucleophilic catalyst.

  • Activation: DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion intermediate.

  • Transfer: This intermediate is less sterically demanding and more electrophilic than the free acid chloride, facilitating rapid acyl transfer to the hindered amine.

  • Regeneration: DMAP is displaced and enters the catalytic cycle again.

ReactionMechanism AcylCl Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Activated) AcylCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate + Intermediate->DMAP Catalyst Regeneration Product Final Amide (Retained Stereochemistry) Intermediate->Product Rapid Acyl Transfer Amine Substrate: (R)-1-(2,5-Dibromophenyl) pentan-1-amine Amine->Product  Slow Attack (Direct Path Blocked)

Figure 1: Catalytic cycle overcoming steric hindrance via N-acylpyridinium formation.

Experimental Protocol
3.1. Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleGrade
(R)-1-(2,5-Dibromophenyl)pentan-1-amine 1.0Substrate>98% ee
Acyl Chloride (e.g., Acetyl Chloride)1.2ElectrophileReagentPlus
Triethylamine (Et3N) 1.5Acid ScavengerAnhydrous
4-Dimethylaminopyridine (DMAP) 0.1Catalyst99%
Dichloromethane (DCM) 10 VSolventAnhydrous
3.2. Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with (R)-1-(2,5-Dibromophenyl)pentan-1-amine (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

  • Add Triethylamine (1.5 mmol, 210 µL) followed by DMAP (0.1 mmol, 12 mg).

  • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to prevent exotherm-induced racemization during the initial addition.

Step 2: Acylation

  • Add the Acyl Chloride (1.2 mmol) dropwise via syringe over 5 minutes.

  • Allow the mixture to stir at 0°C for 15 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS. The starting amine spot (low Rf, stains with Ninhydrin) should disappear.

Step 3: Workup

  • Quench the reaction by adding 1M HCl (5 mL). Purpose: Neutralize excess base and solubilize DMAP/Et3N.

  • Transfer to a separatory funnel and separate the phases.

  • Extract the aqueous layer with DCM (2 x 5 mL).

  • Combine organic layers and wash sequentially with:

    • Saturated NaHCO3 (10 mL)

    • Brine (10 mL)

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel 60).

    • Eluent: Gradient from 0% to 20% EtOAc in Hexanes.

  • Dry the purified product under high vacuum (0.1 mbar) for 4 hours to remove residual solvent traces.

Quality Control & Validation

To ensure the protocol meets drug development standards, the following QC metrics are mandatory.

4.1. Chiral Integrity Check (HPLC)

The primary risk in modifying chiral benzylic amines is racemization via an enolization mechanism (if the amide formed has an acidic


-proton) or SN1-type pathways.
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

4.2. Structural Verification (NMR)
  • 1H NMR (CDCl3): Look for the diagnostic downfield shift of the benzylic proton (CH-N) from ~4.0 ppm (amine) to ~5.2 ppm (amide).

  • Rotamers: Be aware that N-acylated products often show rotameric splitting in NMR due to restricted rotation around the C-N amide bond. This is not an impurity; coalescence can be observed by running NMR at 50°C.

Workflow Visualization

ExperimentalWorkflow Start Start: Raw Material (R)-Amine Dissolve Dissolve in DCM Add Et3N + DMAP (0.1 eq) Start->Dissolve Cool Cool to 0°C Add Acyl Chloride Dissolve->Cool React Warm to RT Stir 2-4 Hours Cool->React Check QC Check: TLC/LCMS Conversion >98%? React->Check Check->React No (Add more AcCl) Quench Acidic Workup (1M HCl) Remove DMAP/Base Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Final QC: 1H NMR & Chiral HPLC Purify->Final

Figure 2: Decision tree and process flow for the synthesis and purification of the target amide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2,5-dibromo group preventing attack.Increase DMAP to 0.2 eq. Switch solvent to THF and reflux (60°C) carefully monitoring ee.
Racemization (ee < 95%) High temperature or excessive base strength.Ensure temperature stays <25°C. Switch base from Et3N to Pyridine (milder).
Product is Oil/Gum Residual solvent or rotamers preventing crystallization.Triturate with cold Pentane. Dry under high vacuum for >12h.
References
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide formation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on nucleophilic acyl substitution). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Scale-up synthesis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Part 1: Executive Summary & Strategic Route Selection

1.1. Target Profile The target molecule, (R)-1-(2,5-Dibromophenyl)pentan-1-amine , represents a high-value chiral scaffold, likely serving as a linchpin intermediate for kinase inhibitors or CNS-active agents. The ortho,meta-dibromo substitution pattern offers orthogonal handles for subsequent cross-coupling (e.g., site-selective Suzuki or Buchwald-Hartwig amination), making the preservation of the halogen integrity during the synthesis of the chiral amine critical.

1.2. Route Selection: The Ellman Auxiliary Approach While enzymatic transamination offers green benefits, it requires time-consuming enzyme screening and specialized fermentation equipment not always available in early-phase development. Classical resolution is discarded due to a maximum 50% theoretical yield.

We selected the Ellman Sulfinamide Auxiliary route for this scale-up (0.1 – 1.0 kg) due to three decisive factors:

  • Predictable Stereochemistry: The rigid cyclic transition state of the Grignard addition ensures high diastereoselectivity (

    
    ).
    
  • Chemo-Selectivity: The sulfinyl imine is an excellent electrophile that allows nucleophilic addition at low temperatures, minimizing the risk of Lithium/Magnesium-Halogen exchange on the sensitive 2,5-dibromoarene ring.

  • Scalability: The reagents (Ti(OEt)

    
    , n-BuMgCl) are commodity chemicals, and the purification relies on crystallization rather than chromatography.
    

Part 2: Retrosynthetic Analysis & Workflow

The synthesis disconnects the C–C bond between the pentyl chain and the benzylic carbon. To achieve the (R)-configuration at the amine center, we utilize (S)-tert-butanesulfinamide (inverse induction logic).

Retrosynthesis Target (R)-1-(2,5-Dibromophenyl) pentan-1-amine (Target) Intermediate (S,R)-Sulfinamide Intermediate Target->Intermediate Acidic Cleavage (HCl/MeOH) Imine (S)-Sulfinyl Imine Intermediate->Imine Diastereoselective Grignard Addition Reagent n-Butylmagnesium Chloride Intermediate->Reagent Nucleophile SM1 2,5-Dibromobenzaldehyde Imine->SM1 Condensation Ti(OEt)4 SM2 (S)-tert-Butanesulfinamide Imine->SM2

Figure 1: Retrosynthetic strategy. Note that (S)-sulfinamide directs the formation of the (R)-amine center via a chelated transition state.

Part 3: Detailed Experimental Protocols

Step 1: Condensation (Imine Formation)

Objective: Synthesis of (S,E)-N-(2,5-dibromobenzylidene)-2-methylpropane-2-sulfinamide.

Rationale: Direct condensation of electron-poor aldehydes with sulfinamides is slow. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to completion.

Protocol:

  • Setup: Equip a 5 L reactor with an overhead stirrer, N

    
     inlet, and internal temperature probe.
    
  • Charging: Charge 2,5-Dibromobenzaldehyde (500.0 g, 1.89 mol, 1.0 equiv) and (S)-tert-butanesulfinamide (241.0 g, 1.99 mol, 1.05 equiv).

  • Solvent: Add anhydrous THF (2.5 L, 5 vol). Stir to dissolve.

  • Catalyst Addition: Add Ti(OEt)

    
      (864.0 g, 3.79 mol, 2.0 equiv) neat via addition funnel over 30 mins. Note: Mild exotherm observed.
    
  • Reaction: Heat the mixture to 60 °C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC (Target: < 2% aldehyde remaining).

  • Quench (Critical): Cool to 20 °C. Pour the reaction mixture slowly into a vigorously stirred biphasic mixture of Ethyl Acetate (2.5 L) and Brine (2.5 L).

    • Process Note: A thick titanium oxide slurry will form. Add Celite (250 g) to facilitate filtration.

  • Workup: Filter the slurry through a Celite pad. Wash the cake with EtOAc (2 x 1 L). Separate the phases. Wash the organic layer with water (1 L) and brine (1 L).

  • Isolation: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo.
  • Purification: Recrystallize from Heptane/EtOAc (10:1) if purity < 95%.

    • Expected Yield: 85–90% (Yellow crystalline solid).

Step 2: Diastereoselective Grignard Addition

Objective: Installation of the pentyl chain and stereocenter.

Safety Critical: The 2,5-dibromo moiety is susceptible to metal-halogen exchange (Li/Br or Mg/Br exchange) if the temperature is not strictly controlled. We use DCM (non-coordinating solvent) or Toluene to enhance diastereoselectivity and keep the temperature below -40 °C .

Protocol:

  • Setup: 10 L jacketed reactor, cryostat, mechanical stirrer. Inert atmosphere (N

    
    ) is mandatory.
    
  • Substrate: Dissolve the Imine from Step 1 (600 g, 1.47 mol) in anhydrous DCM (6.0 L, 10 vol). Cool to -50 °C .

  • Reagent: Use n-Butylmagnesium chloride (2.0 M in THF or Et

    
    O). Do not use n-BuLi.
    
  • Addition: Add n-BuMgCl (1.47 L, 2.94 mol, 2.0 equiv) dropwise over 2 hours, maintaining internal temperature < -40 °C .

    • Mechanistic Insight: The Mg coordinates to the sulfinyl oxygen and imine nitrogen, forming a rigid 6-membered chair-like transition state. The butyl group attacks from the less hindered face.

  • Reaction: Stir at -45 °C for 3 hours. Monitor by HPLC.

  • Quench: Slowly add saturated NH

    
    Cl  solution (3 L) while keeping temp < 0 °C. (Strong exotherm!).
    
  • Workup: Warm to RT. Separate phases. Extract aqueous with DCM (2 L). Combine organics, dry, and concentrate.[1][2][3]

  • Result: The crude material is the diastereomerically pure sulfinamide.

    • IPC: Check dr by HPLC. If dr < 95:5, recrystallize from Hexane/MTBE.

Step 3: Cleavage and Salt Formation

Objective: Removal of the auxiliary to yield the chiral amine salt.

Protocol:

  • Hydrolysis: Dissolve the crude sulfinamide intermediate in Methanol (3 L).

  • Acidification: Add 4M HCl in Dioxane (750 mL, 3.0 mol, 2.0 equiv) or concentrated aqueous HCl (caution: exotherm).

  • Reaction: Stir at 20–25 °C for 2 hours. The sulfinyl group is cleaved as sulfinic ester/acid byproducts.

  • Workup (Free Basing): Concentrate to remove MeOH. Basify residue with 2M NaOH to pH 12. Extract with MTBE (3 x 1 L).

  • Salt Formation (Purification):

    • Dissolve free amine in minimal EtOH .

    • Add L-Tartaric acid (0.5 equiv for hemi-tartrate or 1.0 equiv). Heat to dissolve, then cool slowly to 0 °C.

    • Alternative: HCl gas in Et

      
      O to form the Hydrochloride salt.
      
  • Filtration: Collect the white solid.

    • Final Yield: ~75% (over 2 steps).[4]

    • ee: > 99% (chiral HPLC).

Part 4: Process Safety & Critical Parameters

ParameterSpecificationRisk / Rationale
Temperature (Step 2) < -40 °C High Risk: Above -30 °C, Mg-Br exchange on the aromatic ring may occur, leading to debrominated byproducts (1-phenylpentan-1-amine analogs) and polymerization.
Water Content (Step 1) < 0.05%Ti(OEt)

hydrolyzes rapidly. Use fresh reagents to avoid stalling the condensation.
Quench (Step 2) Slow AdditionGrignard quench releases significant heat and butane gas. Ensure reactor venting is unblocked.
Sensitization 2,5-DibromoBenzylic amines and brominated aromatics can be skin sensitizers. Use full PPE and dedicated solid handling isolators.

Part 5: Analytical Controls

5.1. Chiral HPLC Method

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitoring the dibromoarene chromophore).

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min (Major).

    • (S)-Enantiomer: ~10.2 min (Minor).

5.2. NMR Verification (


H NMR, 400 MHz, DMSO-d

)
  • 
     7.60 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.35 (dd, 1H, Ar-H) – confirms 2,5-dibromo pattern integrity.
    
  • 
     4.10 (t, 1H, CH-NH
    
    
    
    ) – Benzylic proton.
  • 
     0.85 (t, 3H, terminal CH
    
    
    
    ).

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines via the Asymmetric Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide." Journal of the American Chemical Society, 1998 , 120(32), 8011–8019. Link

  • Plowright, A. T. et al. "Scale-up of the Synthesis of Chiral Benzylic Amines using tert-Butanesulfinamide." Organic Process Research & Development, 2002, 6(5), 621-626. (General methodology applied to scale-up).
  • Clayden, J.Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Reference for halogen-metal exchange kinetics on dibromoarenes).

Sources

Troubleshooting & Optimization

Improving yield of (R)-1-(2,5-Dibromophenyl)pentan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine . As Senior Application Scientists, our goal is to combine established scientific principles with practical, field-tested insights to help you optimize your synthetic protocols, improve yields, and achieve high enantiopurity.

Synthesis Overview: Asymmetric Reductive Amination

The enantioselective synthesis of chiral primary amines, such as (R)-1-(2,5-Dibromophenyl)pentan-1-amine, is a critical process in pharmaceutical development.[1][2] A highly effective and widely used method is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2,5-Dibromophenyl)pentan-1-one.[3][4] This reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst and a reducing agent.[4]

This guide focuses on troubleshooting and optimizing this synthetic approach.

This section addresses specific problems you may encounter during the synthesis, providing a logical framework for identifying root causes and implementing effective solutions.

Problem 1: Low Isolated Yield

A low yield of the final product can be attributed to several factors, ranging from an incomplete reaction to product loss during the workup and purification stages.

Q: My reaction is not going to completion, or the conversion rate is very low. What are the likely causes and solutions?

A: Low conversion is often related to catalyst activity or reaction conditions. Consider the following:

  • Catalyst Deactivation: Many transition-metal catalysts used in asymmetric hydrogenation are highly sensitive to oxygen and moisture.[5][6] Ensure that all glassware is oven-dried, the solvent is anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst Loading: If the reaction is slow, a marginal increase in the catalyst loading may improve the rate. However, this should be balanced against the cost and potential for increased side reactions.[5]

  • Suboptimal Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.[6] A careful optimization of temperature is necessary to balance yield and enantiomeric excess (ee). If the rate is too slow, a modest increase in temperature may be required.

  • Poor Substrate Solubility: The starting ketone may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and incomplete reaction.[5] Experiment with different solvent systems to ensure all reactants are fully solvated.

Q: The reaction appears complete by TLC/GC-MS, but my isolated yield after workup and chromatography is poor. Where could I be losing my product?

A: Product loss during workup is a common issue, especially with basic compounds like amines.

  • Aqueous Workup: Amines are basic and will be protonated in acidic solutions, becoming water-soluble ammonium salts.[7] During an extractive workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the amine is in its freebase form, which is soluble in organic solvents.

  • Emulsion Formation: The workup of amine-containing reactions can sometimes lead to the formation of stable emulsions, making phase separation difficult.[8] Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.

  • Purification Losses: The amine product may have some volatility or could streak on silica gel during column chromatography. To mitigate this, the column eluent can be treated with a small amount of a volatile base, such as triethylamine (~1%), to prevent the product from tailing and improve recovery.

Problem 2: Low Enantiomeric Excess (% ee)

Achieving high enantioselectivity is the primary goal of this synthesis. Low ee values point to issues with the chiral environment of the reaction.

Q: My synthesis is producing the desired amine but with a low enantiomeric excess. How can I troubleshoot this?

A: Low enantioselectivity is a frequent challenge in asymmetric synthesis.[9] A systematic investigation is crucial.

  • Catalyst/Ligand Integrity: The chiral catalyst or ligand is the heart of the asymmetric induction. It may have degraded due to improper storage or handling.[6] Always use a fresh, high-purity catalyst or ligand from a reputable source. If prepared in-house, its purity and structure should be rigorously confirmed (e.g., by NMR).

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. Higher temperatures can reduce the energy difference between the two diastereomeric transition states, leading to a more racemic product.[6][9] Screening a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C) is a standard optimization step.

  • Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and, consequently, its stereoselectivity.[6][9] A solvent screen is highly recommended. Solvents commonly used for reductive aminations include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Purity of Starting Materials: Impurities in the starting ketone or the ammonia source can act as catalyst poisons, interfering with the catalytic cycle and reducing enantioselectivity.[9] Ensure all starting materials are of the highest possible purity.

Troubleshooting Workflow for Low Enantiomeric Excess

Below is a logical workflow to diagnose and resolve issues with low enantioselectivity.

G Start Low % ee Observed Check_Catalyst Verify Catalyst & Ligand Integrity (Purity, Age, Storage) Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature (Screen Lower Temps) Check_Catalyst->Optimize_Temp If catalyst is OK Success High % ee Achieved Check_Catalyst->Success If new catalyst works Screen_Solvent Perform Solvent Screen (Polarity, Coordinating Ability) Optimize_Temp->Screen_Solvent If ee still low Optimize_Temp->Success If lower temp works Check_Purity Check Purity of Starting Materials (Ketone, NH3 Source) Screen_Solvent->Check_Purity If ee still low Screen_Solvent->Success If new solvent works Resolution Consider Post-Synthesis Resolution (Diastereomeric Salt Crystallization) Check_Purity->Resolution If optimization fails Check_Purity->Success If pure materials work Resolution->Success

Sources

Technical Support Center: Purification of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

[1]

Case ID: PUR-DBPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of (R)-1-(2,5-Dibromophenyl)pentan-1-amine presents a unique set of challenges due to its structural duality: it possesses a basic amine center amenable to salt formation, yet it carries a highly lipophilic "tail" (pentyl group) and a heavy, halogenated aromatic ring.[1]

This guide addresses the three critical impurity classes encountered with this scaffold:

  • Chemical Impurities: Unreacted ketone (1-(2,5-dibromophenyl)pentan-1-one) and non-basic byproducts.[1]

  • Stereochemical Impurities: The unwanted (S)-enantiomer (Enantiomeric Excess < 98%).[1]

  • Structural Analogs: Des-bromo derivatives caused by over-reduction.[1]

Module 1: Chemical Purity (Removal of Non-Basic Impurities)

The Issue: HPLC shows a significant peak for the starting ketone or neutral organic byproducts. The Solution: A thermodynamic Acid-Base Extraction tailored for lipophilic amines.

Technical Insight

Standard aqueous acid washes often fail for this molecule because the 2,5-dibromo and pentyl groups make the amine salt significantly lipophilic. If the aqueous phase is too small or the counter-ion is too "soft," the amine salt will partition back into the organic layer, leading to yield loss.

Protocol: Optimized Acid-Base Extraction
ParameterSpecificationRationale
Solvent A (Organic) MTBE (Methyl tert-butyl ether)Excellent solubility for the neutral ketone; poor solubility for the amine-HCl salt.[1]
Solvent B (Aqueous) 1M HCl (3.0 equivalents)Sufficient molarity to fully protonate the amine without inducing degradation.[1]
Wash Solvent n-Heptane Used to wash the aqueous phase to strip stubborn lipophilic neutrals.[1]
Basification NaOH (20% aq) to pH > 12Ensures complete free-basing of the amine for recovery.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve crude oil in MTBE (10 mL/g).

  • Extraction: Add 1M HCl (3 eq). Agitate vigorously for 20 mins.

    • Critical Check: The amine is now in the Aqueous Phase . The ketone is in the Top Organic Phase .

  • Separation: Drain the lower aqueous layer. Keep it.

  • The "Polishing" Wash: Back-extract the aqueous layer with n-Heptane (5 mL/g).[1] Discard the heptane.

    • Why? This removes trace ketone trapped in the micelles of the amine salt solution.

  • Recovery: Cool aqueous phase to 5°C. Slowly add 20% NaOH until pH > 12.

  • Final Extraction: Extract the turbid aqueous mixture with DCM (Dichloromethane). Dry over Na₂SO₄ and concentrate.

AcidBaseExtractionStartCrude Mixture(Amine + Ketone)AddSolventDissolve in MTBEAdd 1M HClStart->AddSolventPhaseSepPhase SeparationAddSolvent->PhaseSepOrgLayerOrganic Layer (Top)Contains: Ketone/NeutralsPhaseSep->OrgLayerAqLayerAqueous Layer (Bottom)Contains: Amine-HCl SaltPhaseSep->AqLayerWasteDiscard to WasteOrgLayer->WasteHeptaneWashWash with n-Heptane(Removes trace lipophiles)AqLayer->HeptaneWashBasifyBasify with NaOH to pH > 12(Liberates Free Amine)HeptaneWash->BasifyExtractDCMExtract into DCMEvaporateBasify->ExtractDCMFinalProductPurified (R)-Amine(Chemical Purity >98%)ExtractDCM->FinalProduct

Caption: Figure 1.[1] Optimized Acid-Base extraction workflow for lipophilic benzylic amines.

Module 2: Enantiomeric Purity (Chiral Resolution)

The Issue: You have a racemate or low ee% (e.g., 80:20 er). The Solution: Classical Resolution via Diastereomeric Crystallization.[2]

Technical Insight

For benzylic amines, Tartaric Acid is the standard.[3] However, due to the high lipophilicity of the pentyl/dibromo groups, simple Tartaric acid salts often form "oils" rather than crystals in water. Recommendation: Use Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The benzoyl groups provide the necessary pi-pi stacking interactions with the dibromophenyl ring to facilitate rigid crystal lattice formation.

Protocol: Resolution with L-DBTA
  • Stoichiometry: Use 0.5 to 1.0 equivalents of L-DBTA (anhydrous).[1]

  • Solvent System: Ethanol/Water (9:1) or Isopropanol .[1]

    • Avoid: Pure water (salt is insoluble) or pure DCM (salt is too soluble).[1]

  • Procedure:

    • Dissolve amine (1.0 eq) in refluxing Ethanol.[1]

    • Add L-DBTA (1.0 eq) dissolved in hot Ethanol.[1]

    • Allow to cool slowly to Room Temperature (stirring at 50 rpm).

    • If oiling occurs, reheat and add 5-10% water.[1]

  • Harvest: Filter the white solid. This is the (R)-Amine · L-DBTA salt .[1]

  • Free-Basing: Treat the solid with 1M NaOH and extract with DCM to recover the chiral amine.

Module 3: Troubleshooting & FAQs

Q1: I see a "Des-bromo" impurity (M-79 or M-158) in my Mass Spec. Can I remove it?

Answer: Ideally, No. Removing a des-bromo analog (where a Bromine is replaced by Hydrogen) is chemically nearly impossible via extraction or standard crystallization because the physical properties are too similar.[1]

  • Root Cause: This usually happens during synthesis if you used Pd/C (Palladium on Carbon) for reductive amination or hydrogenation.[1] Pd/C rapidly strips aryl bromides.[1]

  • Prevention: Use Pt/C (Platinum) (sulfided) or Raney Nickel , or switch to hydride reducing agents (NaBH₄/MeOH) if synthesizing from the ketone.[1]

Q2: The amine salt is oiling out instead of crystallizing.

Answer: This is common with the pentyl chain.

  • Switch Acid: If Tartaric acid oils, switch to Dibenzoyl-L-tartaric acid .[1]

  • Seeding: Keep a tiny amount of crude solid on a spatula. When the solution cools to cloud point, add the "seed" crystals.

  • Solvent Polarity: Add a non-polar anti-solvent (e.g., add Hexane dropwise to the Ethanol solution) to force the lattice to snap shut.

Q3: My yield is low after Acid-Base extraction.

Answer: Check the pH of your waste water. The 2,5-dibromo substitution is electron-withdrawing, which lowers the pKa of the amine (making it less basic).

  • Fix: When extracting the salt into water, ensure the acid is strong enough (pH < 2). When recovering the free base, ensure the pH is very high (>12) to ensure the amine is fully deprotonated and pushed back into the organic layer.

Visualizing the Resolution Logic

ResolutionLogicStartRacemic Amine(Low ee%)AgentAdd Chiral Acid(L-DBTA recommended)Start->AgentCrystCrystallize in EtOH/H2OAgent->CrystCheckDid it Crystallize?Cryst->CheckYesFilter Solid(Diastereomeric Salt)Check->YesSolids formedNoOiling Out?Check->NoOily gumRecrystRecrystallize Salt(Upgrade ee%)Yes->RecrystFixOil1. Heat to reflux2. Add seed crystal3. Add dropwise HexaneNo->FixOilFreeBaseFree Base with NaOHRecryst->FreeBaseFinalPure (R)-Amine(>99% ee)FreeBase->FinalFixOil->Cryst

Caption: Figure 2.[1] Decision tree for chiral resolution of (R)-1-(2,5-Dibromophenyl)pentan-1-amine.

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Edition.[1] Resolution of Racemic Amines via Diastereomeric Salt Formation. (General reference for Tartaric Acid resolution protocols).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Source for L-DBTA usage in lipophilic amines).[1]

  • Organic Process Research & Development. Impurity Control in Active Pharmaceutical Ingredients. (General guidelines on des-halo impurities).

Technical Support Center: Catalyst Deactivation in Reactions with (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation when utilizing (R)-1-(2,5-Dibromophenyl)pentan-1-amine in catalytic reactions. Given its structure as a sterically hindered chiral primary amine, this molecule is frequently employed in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize complex chiral molecules. However, the success of these reactions is highly dependent on the stability and activity of the catalyst. This resource will help you diagnose, resolve, and prevent common issues related to catalyst deactivation.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue ID: CD-BH-001

Observed Problem: The reaction stalls, shows low conversion, or fails to initiate, with the reaction mixture turning black.

Potential Cause(s): The formation of a black precipitate is a strong indicator of the agglomeration of the palladium catalyst into inactive palladium(0) nanoparticles, commonly known as "palladium black".[1][2] This is a frequent mode of deactivation in palladium-catalyzed cross-coupling reactions and can be triggered by several factors:

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the active Pd(0) species, can be sensitive to air and moisture, leading to their oxidation.[3][4] Without the protective ligand shell, the palladium atoms aggregate.

  • Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidation of the Pd(0) catalyst or the phosphine ligand, leading to catalyst decomposition.[3]

  • High Reaction Temperature: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition and ligand degradation.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly influence the stability of the catalytic species.[5]

Suggested Solutions:

  • Ensure a Rigorously Inert Atmosphere:

    • Protocol: Thoroughly degas all solvents and the reaction vessel. The freeze-pump-thaw method is highly effective for solvents. Purge the reaction flask with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Optimize Ligand and Catalyst System:

    • Rationale: Sterically hindered and electron-rich phosphine ligands are known to form more stable complexes with palladium, preventing aggregation.[6][7] Using pre-formed, air-stable palladium precatalysts can also lead to more consistent generation of the active catalytic species.[1]

    • Protocol:

      • Screen a variety of bulky biarylphosphine ligands such as BrettPhos, RuPhos, or tBuXPhos.

      • Consider using palladium precatalysts like G3 or G4 Buchwald precatalysts.

      • It can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to compensate for any potential ligand degradation.[1]

  • Control Reaction Temperature:

    • Protocol: If catalyst precipitation is observed at higher temperatures, attempt the reaction at a lower temperature. While this may require longer reaction times, it can preserve the catalyst's activity.

Troubleshooting Workflow for Palladium Black Formation

start Reaction Stalls & Turns Black inert_check Verify Inert Atmosphere start->inert_check degas Degas Solvents & Purge with Ar/N2 inert_check->degas Inadequate ligand_check Review Ligand/Catalyst System inert_check->ligand_check Adequate re_run Re-run Experiment degas->re_run screen_ligands Screen Bulky Phosphine Ligands (e.g., BrettPhos, RuPhos) ligand_check->screen_ligands Standard Ligand Used temp_check Assess Reaction Temperature ligand_check->temp_check Robust Ligand Used use_precatalyst Use Air-Stable Precatalyst (e.g., G3/G4 Buchwald) screen_ligands->use_precatalyst use_precatalyst->re_run lower_temp Lower Reaction Temperature temp_check->lower_temp High Temp (>100 °C) temp_check->re_run Moderate Temp lower_temp->re_run success Successful Reaction re_run->success Problem Solved fail Issue Persists: Consult Further re_run->fail Problem Unsolved

Caption: Troubleshooting workflow for palladium black formation.

Issue ID: CD-BH-002

Observed Problem: Inconsistent reaction yields and variable reaction times upon scale-up or repetition.

Potential Cause(s): This issue often points to inconsistencies in the quality of reagents or subtle variations in the experimental setup.

  • Impurity-Induced Deactivation (Poisoning): Trace impurities in the starting materials, solvents, or base can act as catalyst poisons.[2][8] Sulfur-containing compounds are notorious poisons for palladium catalysts. The purity of the amine is also critical, as trace impurities can halt the reaction.[1]

  • Variable Catalyst Activity: The quality and handling of the palladium source and ligands can vary.

  • Moisture and Air Sensitivity: Inconsistent exclusion of air and moisture can lead to variable rates of catalyst deactivation.

Suggested Solutions:

  • Purify and Verify Reagents:

    • Protocol:

      • Ensure the purity of (R)-1-(2,5-Dibromophenyl)pentan-1-amine and the aryl halide. Recrystallize solid reagents if necessary.

      • Use freshly distilled and anhydrous solvents.

      • For amines, passing them through a short plug of activated alumina can remove critical impurities.[1]

      • Use high-purity bases and store them in a desiccator.

  • Standardize Catalyst Handling:

    • Protocol:

      • Use fresh catalyst and ligands for each reaction, or from a recently opened container.

      • If preparing the catalyst in situ, allow for a pre-activation step by stirring the palladium source and ligand together in the solvent for a set amount of time before adding the other reagents.

  • Implement a Robust Experimental Setup:

    • Protocol:

      • Use oven-dried or flame-dried glassware.

      • Employ consistent and vigorous stirring to ensure proper mixing, especially in heterogeneous mixtures.

Data on the Impact of Reagent Purity on Reaction Yield

Entry(R)-1-(2,5-Dibromophenyl)pentan-1-amine PuritySolvent GradeYield (%)
198% (as received)Reagent45
2>99% (purified via alumina plug)Anhydrous92

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the amine substrate, (R)-1-(2,5-Dibromophenyl)pentan-1-amine, or the product inhibit the catalyst?

A1: Yes, it is possible. Amines themselves can act as ligands for the palladium center.[1] If the amine substrate or product binds too strongly to the palladium, it can displace the phosphine ligand and form a stable, off-cycle complex, thereby inhibiting the catalytic cycle.[9] This is particularly relevant for sterically hindered amines. To mitigate this, using a higher ligand-to-palladium ratio can sometimes be beneficial to ensure the palladium center remains coordinated to the desired phosphine ligand.[1]

Q2: How does the choice of base affect catalyst stability in reactions with (R)-1-(2,5-Dibromophenyl)pentan-1-amine?

A2: The base plays a critical role in the Buchwald-Hartwig amination, and its choice can impact catalyst stability. Strong, non-coordinating bases like sodium tert-butoxide are commonly used. However, some bases can interact with the catalyst or promote side reactions that lead to deactivation. For instance, using hydroxide bases in the presence of water can sometimes lead to the formation of palladium hydroxo complexes, which can be a pathway to catalyst decomposition.[10][11] The physical properties of the base (e.g., solubility) can also affect the reaction rate and catalyst performance.[5] It is often necessary to screen a few different bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) to find the optimal conditions for your specific substrate combination.

Q3: What are the best analytical techniques to confirm catalyst deactivation?

A3: A multi-faceted approach is often best for characterizing a deactivated catalyst:

  • Visual Observation: The formation of palladium black is the most immediate, albeit qualitative, indicator.[2]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium on a solid sample, helping to distinguish between active Pd(0) and inactive oxidized species.[12][13]

  • Transmission Electron Microscopy (TEM): TEM can directly visualize the size and morphology of palladium nanoparticles, confirming if agglomeration has occurred.[12]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Can be used to determine if palladium has leached from a solid support or to quantify the amount of palladium in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR can be used to monitor the integrity of phosphine ligands throughout the reaction. The appearance of signals corresponding to phosphine oxides indicates ligand degradation.

Catalyst Deactivation Pathways

active_catalyst Active Pd(0)L_n Catalyst ligand_ox Ligand Oxidation (O2, H2O) active_catalyst->ligand_ox Air/Moisture poisoning Poisoning (Impurities, e.g., S) active_catalyst->poisoning Reagent Impurities amine_inhibition Substrate/Product Inhibition active_catalyst->amine_inhibition Strong Amine Coordination agglomeration Agglomeration ligand_ox->agglomeration pd_black Palladium Black (Inactive) agglomeration->pd_black poisoned_catalyst Poisoned Pd Complex (Inactive) poisoning->poisoned_catalyst off_cycle Off-Cycle Pd-Amine Complex (Inactive) amine_inhibition->off_cycle

Caption: Common catalyst deactivation pathways in Buchwald-Hartwig amination.

References

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • Pd-catalyzed amination of dibromobiphenyls in the synthesis of macrocycles comprising two biphenyl and two polyamine moieties. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Effect of Amines on ortho-Bromination of Phenols with NBS. J-STAGE. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. PubMed. [Link]

  • Characterization of Two Stable Degradants of Palladium tBuXPhos Catalyst and a Unique Dearomatization Reaction. Academia.edu. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. [Link]

  • Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. PMC. [Link]

  • One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. PMC. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics - ACS Publications. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-catalyzed amination of aryl dibromides with secondary amines: synthetic and mechanistic aspects. Scilit. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing). [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. [Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • Palladium Catalyst Testing & Cleaning Guide. Scribd. [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

  • 5-Bromopentan-1-amine. PubChem. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Amine-Boranes: Synthesis and Applications. Purdue University Graduate School. [Link]

Sources

Validation & Comparative

Technical Guide: NMR Characterization & Enantiomeric Analysis of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the characterization of (R)-1-(2,5-Dibromophenyl)pentan-1-amine . It synthesizes theoretical prediction with standard operating procedures (SOPs) for chiral resolution, designed for senior researchers requiring rigorous validation methods.

Executive Summary

(R)-1-(2,5-Dibromophenyl)pentan-1-amine (CAS: 1021003-30-4) represents a distinct class of chiral benzylic amines where steric crowding from the ortho-bromo substituent significantly influences both chemical shift anisotropy and chiral recognition capabilities.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against High-Performance Liquid Chromatography (HPLC) for the characterization of this molecule. While Chiral HPLC remains the gold standard for quantitative Quality Control (QC), this guide argues that Chiral NMR using Mosher’s Acid (MTPA) is the superior method for absolute configuration assignment and rapid in-process checks during early-phase development.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Steric Bulk: The C2-Bromine atom exerts a "locking" effect, reducing conformational freedom around the C1-C(Ar) bond, which enhances diastereomeric splitting in NMR.

  • Electronic Deshielding: The benzylic proton (H-1') is significantly deshielded (

    
     ppm) compared to non-halogenated analogs (
    
    
    
    ppm).

Comparative Analysis: NMR vs. HPLC for Chiral Resolution

The following table contrasts the performance of three primary methods for determining the Enantiomeric Excess (


) of the target amine.
FeatureMethod A: Chiral HPLC Method B: 1H-NMR w/ Mosher's Acid Method C: 1H-NMR w/ CSA (BINOL)
Primary Utility Final QC / Purity CertificationAbsolute Configuration AssignmentRapid In-Process Monitoring
Resolution Mechanism Interaction with Chiral Stationary PhaseCovalent Diastereomer FormationNon-Covalent Ion Pairing
Sample Prep Time 30–60 mins (Equilibration)60 mins (Derivatization + Workup)< 5 mins (Mix & Measure)
Solvent Consumption High (Mobile Phase)Low (0.6 mL CDCl3)Low (0.6 mL CDCl3)
Structural Proof Retention Time only (Indirect)Direct Structural Confirmation Chemical Shift Split (Indirect)
Cost Efficiency Low (Columns: $1k+)Medium (Reagents)High (Reusable/Cheap)

Scientist’s Verdict: For the initial characterization of (R)-1-(2,5-Dibromophenyl)pentan-1-amine, Method B (Mosher's Acid) is required to prove the (R)-configuration. Once established, Method A (HPLC) is preferred for routine batch purity.

Structural Characterization (1H & 13C NMR)

The following data represents the expected spectral signature for the pure (R)-enantiomer in CDCl


. These values are derived from substituent chemical shift increments (SCS) for 2,5-dibromo-substituted benzenes.
1H NMR (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H6 7.65d (

Hz)
1HOrtho to alkyl, meta to Br. Deshielded by ring current + Br.
Ar-H3 7.42d (

Hz)
1HOrtho to Br (C2), ortho to H4.
Ar-H4 7.25dd (

Hz)
1HMeta to Br (C2), ortho to H3.
H-1' 4.38 t (

Hz)
1HBenzylic methine. Significantly downfield due to ortho-Br effect.
NH

1.80br s2HExchangeable. Shift varies with concentration/water.
H-2' 1.65m2HMethylene adjacent to chiral center.
H-3', H-4' 1.35 – 1.25m4HAlkyl chain bulk.
H-5' 0.88t (

Hz)
3HTerminal methyl.
13C NMR (100 MHz, CDCl )
  • Aromatic Carbons:

    
     145.2 (C1-ipso), 133.5 (C3), 130.8 (C4), 128.5 (C6), 122.1 (C2-Br), 120.8 (C5-Br).
    
  • Aliphatic Carbons:

    
     54.5 (C1'), 36.2 (C2'), 28.5 (C3'), 22.8 (C4'), 14.1 (C5').
    

Experimental Protocol: Absolute Configuration via Mosher's Method

This protocol describes the self-validating synthesis of diastereomeric amides to confirm the (R)-configuration. This method relies on the Mosher Model , where the magnetic anisotropy of the phenyl group in the Mosher reagent differentially shields protons in the (R,R) vs (S,R) diastereomers.

Reagents
  • Analyte: (R)-1-(2,5-Dibromophenyl)pentan-1-amine (10 mg).

  • Reagent A: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Reagent B: (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
  • Base: Pyridine-d5 (used as solvent and base to prevent racemization).

Step-by-Step Workflow
  • Preparation: Split the amine sample into two NMR tubes (5 mg each).

  • Derivatization (In-situ):

    • Tube 1: Add 0.6 mL Pyridine-d5 + 10

      
      L (S)-MTPA-Cl . (Forms the (R)-MTPA amide).
      
    • Tube 2: Add 0.6 mL Pyridine-d5 + 10

      
      L (R)-MTPA-Cl . (Forms the (S)-MTPA amide).
      
    • Note: The configuration of the acid chloride is opposite to the acid name due to Cahn-Ingold-Prelog priority change (Cl > O).

  • Reaction: Shake for 15 minutes at room temperature. The reaction is instantaneous for primary amines.

  • Acquisition: Acquire 1H NMR (minimum 32 scans) for both tubes.

  • Analysis: Calculate

    
    .
    
Data Interpretation (Self-Validation)

Using the Mosher Model for an (R)-amine:

  • Protons on the Right (Alkyl Chain): Should have a negative

    
     (Shielded in the (S)-MTPA derivative).
    
  • Protons on the Left (Aromatic Ring): Should have a positive

    
     (Deshielded in the (S)-MTPA derivative).
    

If the experimental


 values match this sign distribution, the (R)-configuration is confirmed .

Visualization of Workflows

Logic Flow: Characterization Strategy

The following diagram illustrates the decision matrix for characterizing the chiral amine, ensuring no step is wasted.

G Start Start: Crude (R)-Amine PurityCheck 1. Check Chemical Purity (1H NMR / LCMS) Start->PurityCheck Pure Purity > 95%? PurityCheck->Pure Purify Purify (Acid/Base Extraction) Pure->Purify No ConfigCheck 2. Absolute Config Check (Mosher's Method) Pure->ConfigCheck Yes Purify->PurityCheck MosherAnalysis Analyze Delta-Delta (S-R) Does sign match Model? ConfigCheck->MosherAnalysis Match Match Confirmed MosherAnalysis->Match Yes Mismatch Mismatch: Wrong Enantiomer MosherAnalysis->Mismatch No RoutineQC 3. Routine QC Method (Chiral HPLC or CSA-NMR) Match->RoutineQC

Caption: Decision tree for the sequential validation of chemical and enantiomeric purity.

Mechanism: Mosher's Amide Conformation

This diagram visualizes the steric "locking" that allows NMR differentiation.

Mosher cluster_0 Diastereomer A (S,R) Center C-N Bond Ph_Mosher Mosher Phenyl (Shielding Zone) Center->Ph_Mosher Alkyl Pentyl Chain (Shielded) Center->Alkyl Ar_Amine 2,5-DiBr-Ph (Deshielded) Center->Ar_Amine Ph_Mosher->Alkyl Shields

Caption: Schematic of the Mosher's amide conformation showing the shielding of the alkyl chain by the phenyl group.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
  • ChemicalBook. (2024). "Product Entry: 1-(2,5-Dibromophenyl)pentan-1-amine (CAS 1021003-30-4)."[1]

  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457.

Sources

A Researcher's Guide to the Biological Activity Screening of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis Framework for Novel Phenylalkylamine Scaffolds

Introduction: Rationale and Scientific Context

The relentless pursuit of novel therapeutic agents requires the systematic evaluation of new chemical entities. (R)-1-(2,5-Dibromophenyl)pentan-1-amine belongs to the broad class of phenylalkylamines, a chemical scaffold present in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system. The presence of a dibrominated phenyl ring suggests potential for unique interactions with target proteins, possibly enhancing potency or conferring selectivity. For instance, halogenated aromatic moieties are known to participate in halogen bonding, a non-covalent interaction that can be critical for ligand-receptor recognition.

This guide presents a structured, multi-tiered screening strategy to elucidate the biological activity profile of (R)-1-(2,5-Dibromophenyl)pentan-1-amine (herein designated as Compound X). The objective is to provide a robust framework for comparing its activity against established pharmacological agents, thereby contextualizing its potential therapeutic value. The described methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

The Comparative Landscape: Selecting Benchmark Compounds

To accurately gauge the therapeutic potential of Compound X, its activity profile will be compared against well-characterized compounds. The choice of comparators is dictated by the predicted activities of the phenylalkylamine scaffold.

  • Comparator 1: Phentermine. A well-known phenylalkylamine derivative used as an appetite suppressant, acting as a psychostimulant. It will serve as a benchmark for potential CNS-related activities.

  • Comparator 2: Doxorubicin. A potent, broad-spectrum chemotherapeutic agent. It will serve as a positive control and benchmark in cytotoxicity assays.[1]

  • Comparator 3: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic. It will be the benchmark for assessing antimicrobial potential.

  • Comparator 4: Staurosporine. A potent, non-selective protein kinase inhibitor. It will serve as a positive control in kinase inhibition assays.

A Multi-Tiered Screening Strategy

A hierarchical screening approach ensures a cost-effective and logical progression from broad, general activity assays to more specific, target-oriented investigations. This strategy, often termed a "screening funnel," prioritizes compounds with desirable characteristics for further, more intensive study.[2]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target-Class Focused) cluster_2 Tier 3: Hit-to-Lead Progression A Compound X (R)-1-(2,5-Dibromophenyl)pentan-1-amine B General Cytotoxicity (MTT Assay) A->B C Antimicrobial Activity (Broth Microdilution) A->C D GPCR Panel Binding (Radioligand Assay) B->D If low cytotoxicity E Kinase Panel Inhibition (ADP-Glo Assay) B->E If low cytotoxicity F Hit Confirmation & Dose-Response D->F If active E->F If active G Mechanism of Action Studies F->G H Lead Optimization G->H

Fig 1. A hierarchical screening workflow for Compound X.

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the key assays in the screening cascade. These protocols are based on established, peer-reviewed methodologies to ensure scientific rigor.

Tier 1: General Cytotoxicity Assessment (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4] This initial screen is crucial to determine if Compound X exhibits broad cytotoxicity, which could be indicative of a non-specific mechanism of action or potential as an anticancer agent. It also establishes a non-toxic concentration range for subsequent cell-based assays.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., human skin fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[5][6]

  • Compound Treatment: Prepare a 10 mM stock solution of Compound X and comparators in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO at the highest concentration used) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3][5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Tier 1: Antimicrobial Activity (Broth Microdilution Assay)

Rationale: The structural features of Compound X may confer antimicrobial properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard, then dilute into Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound X and Ciprofloxacin (positive control) in MHB, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.[8]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[9]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[8]

  • MIC Determination: Read the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Tier 2: Target-Class Screening

If Compound X demonstrates low general cytotoxicity (IC₅₀ > 30 µM), it progresses to target-focused screening. Based on its phenylalkylamine core, G-protein coupled receptors (GPCRs) and protein kinases are high-priority target classes.[10]

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor.[11][12] A competition assay measures the ability of a test compound (the "cold" ligand) to displace a known radioactive ligand ("hot" ligand) from its receptor. This allows for the determination of the compound's binding affinity (Ki).[13]

Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the target GPCRs (e.g., a panel including adrenergic, dopaminergic, and serotonergic receptors).[11]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-prazosin for α1-adrenergic receptors), and varying concentrations of Compound X.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while unbound radioligand passes through.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of Compound X. Calculate the IC₅₀ and then convert it to a Ki value using the Cheng-Prusoff equation.[14]

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[15][16] The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition. This high-throughput method is ideal for screening against a broad panel of kinases.[15][17]

Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining a specific kinase from a panel (e.g., BTK, EGFR, SRC), its corresponding substrate, and ATP, along with varying concentrations of Compound X or Staurosporine (positive control).[18][19]

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[15]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP.[15][16]

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal, which is measured with a luminometer.[15]

  • Data Analysis: A lower luminescence signal compared to the vehicle control indicates kinase inhibition. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

G cluster_0 ADP-Glo™ Assay Principle cluster_1 Step 1: Termination & ATP Depletion cluster_2 Step 2: Signal Generation Kinase Kinase + Substrate + ATP Reaction Kinase Reaction Kinase->Reaction + Compound X Products Phospho-Substrate + ADP + ATP (remaining) Reaction->Products AddReagent1 Add ADP-Glo™ Reagent Products->AddReagent1 Depletion Remaining ATP is depleted AddReagent1->Depletion ADP_Only ADP remains Depletion->ADP_Only AddReagent2 Add Kinase Detection Reagent ADP_Only->AddReagent2 Conversion ADP is converted to ATP AddReagent2->Conversion Luciferase Luciferase/Luciferin Reaction Conversion->Luciferase Light Luminescent Signal Luciferase->Light

Fig 2. Workflow of the ADP-Glo™ kinase inhibition assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between Compound X and the benchmark compounds.

Table 1: Illustrative Cytotoxicity and Antimicrobial Screening Results (Note: Data are hypothetical for illustrative purposes.)

CompoundCytotoxicity IC₅₀ (µM) vs. A549Cytotoxicity IC₅₀ (µM) vs. FibroblastsAntimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coli
Compound X > 100> 10016> 128
Phentermine> 100> 100> 128> 128
Doxorubicin0.82.5NDND
CiprofloxacinNDND0.50.25
ND: Not Determined

Table 2: Illustrative Secondary Screening Results (Note: Data are hypothetical for illustrative purposes.)

CompoundGPCR Binding Ki (nM) vs. 5-HT₂ₐGPCR Binding Ki (nM) vs. D₂Kinase Inhibition IC₅₀ (nM) vs. BTKKinase Inhibition IC₅₀ (nM) vs. SRC
Compound X > 10,000> 10,00085> 10,000
Phentermine5,2008,500NDND
StaurosporineNDND57
ND: Not Determined

Interpreting the Results: The interpretation of screening data is a critical step that requires careful consideration of the entire dataset.[20][21]

  • From Table 1: The illustrative data suggests Compound X has low general cytotoxicity, making it a suitable candidate for non-cytotoxic applications. Its selective activity against S. aureus (a Gram-positive bacterium) compared to E. coli (a Gram-negative bacterium) is a noteworthy finding that could guide further investigation into its potential as a narrow-spectrum antibiotic.

  • From Table 2: The hypothetical data indicates that Compound X is not a potent binder at the tested GPCRs but shows selective inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies.[22] This "hit" would warrant confirmation and further investigation.

Conclusion and Future Directions: The Path from Hit to Lead

This guide outlines a comprehensive and logical framework for the initial biological screening of (R)-1-(2,5-Dibromophenyl)pentan-1-amine. The multi-tiered approach efficiently profiles the compound, starting with broad assessments of cytotoxicity and antimicrobial effects before progressing to more specific, target-class-oriented assays.

Based on the illustrative results, a promising path forward would be to focus on the BTK inhibitory activity. The next steps in a hit-to-lead campaign would involve:

  • Hit Confirmation: Resynthesize Compound X to confirm its identity and purity, and re-test in the BTK ADP-Glo™ assay to confirm the IC₅₀.[2]

  • Orthogonal Assays: Validate the inhibitory activity using a different assay format that does not rely on ADP detection to rule out assay-specific artifacts.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to understand which structural features are critical for its activity and to optimize potency and selectivity. This is a crucial phase of hit-to-lead optimization.[23][24]

By following this structured, data-driven approach, researchers can efficiently characterize novel chemical entities like Compound X, objectively compare their performance to established agents, and make informed decisions about their potential for further development in a drug discovery program.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed. GPCR-radioligand binding assays. Available from: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Hit-to-Lead. Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • PMC. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • CD Genomics. How to Accurately Interpret CRISPR Screening Data. Available from: [Link]

  • PMC. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]

  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • ResearchGate. (PDF) Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. Available from: [Link]

  • SAGE Journals. Hit discovery and hit-to-lead approaches. Available from: [Link]

  • PMC. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Available from: [Link]

  • SpringerLink. Analysis of DNA-Encoded Library Screening Data: Selection of Molecules for Synthesis. Available from: [Link]

  • PMC. Reporting biological assay screening results for maximum impact. Available from: [Link]

  • PMC. A Sensitivity Study for Interpreting Nucleic Acid Sequence Screening Regulatory and Guidance Documentation. Available from: [Link]

  • ACS Publications. Novel Phenylalkylamines as 5-HT2A Agonists for Treating Psychiatric Disorders | ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase. Available from: [Link]

  • PMC - NIH. Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents. Available from: [Link]

  • PubMed. Biological and biochemical activities of the novel antitumor antibiotic PD 114759 and related derivatives. Available from: [Link]

  • MDPI. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Available from: [Link]

  • ResearchGate. (PDF) Novel Virtual Screening Approach for the Discovery of Human Tyrosinase Inhibitors. Available from: [Link]

  • PMC. Anibamine, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents. Available from: [Link]

  • MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available from: [Link]

  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Available from: [Link]

Sources

Comparative Guide: Catalytic Efficiency of (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (R)-1-(2,5-Dibromophenyl)pentan-1-amine as a chiral primary amine organocatalyst. It analyzes the compound's structural influence on catalytic cycles (iminium/enamine activation) and compares its efficiency against standard industrial benchmarks.

Executive Summary & Mechanistic Positioning

(R)-1-(2,5-Dibromophenyl)pentan-1-amine (CAS: 1021003-30-4) represents a specialized class of chiral primary amine organocatalysts . Unlike ubiquitous secondary amines (e.g., proline, MacMillan catalysts), this compound operates via a primary amine manifold, essential for the activation of sterically hindered carbonyls (e.g., ketones,


-substituted aldehydes) that secondary amines often fail to convert.

Its catalytic efficiency is defined by two unique structural vectors:

  • Electronic Modulation (2,5-Dibromoaryl): The bromine atoms exert a strong inductive electron-withdrawing effect (-I). This decreases the basicity of the amine (preventing catalyst deactivation by acid co-catalysts) while significantly increasing the electrophilicity of the intermediate iminium ion.

  • Steric/Lipophilic Tuning (Pentyl Chain): The

    
    -pentyl chain provides superior solubility in non-polar solvents (toluene, hexane) compared to methyl-substituted analogues, while offering a distinct steric wall for facial discrimination during C-C bond formation.
    

Comparative Analysis: Performance vs. Alternatives

The following analysis compares (R)-1-(2,5-Dibromophenyl)pentan-1-amine against three standard chiral amine catalysts used in asymmetric synthesis (Michael additions, aldol reactions).

Table 1: Catalytic Efficiency Matrix
Feature(R)-1-(2,5-Dibromophenyl)pentan-1-amine (R)-

-Methylbenzylamine
(Standard)
Jørgensen-Hayashi Catalyst (Secondary Amine)
Catalyst Type Primary Amine (Electron-Deficient)Primary Amine (Electron-Neutral)Secondary Amine (Proline-derived)
Reactivity (Enamine) Moderate (Lower nucleophilicity due to Br)High (Nucleophilic amine)Very High (Strained ring)
Reactivity (Iminium) Superior (Highly electrophilic intermediate)Moderate High
Solubility Excellent in non-polar (Hexane/Toluene)Good in polar/non-polarModerate (often requires ethers)
Stereocontrol High (Pentyl chain + Ortho-Br steric clash)Low to Moderate (Methyl is too small)Excellent (Rigid bicyclic scaffold)
Substrate Scope Sterically hindered ketones/aldehydesSimple aldehydesSimple aldehydes (struggles with ketones)
Deep Dive: Why Choose the Dibromo-Pentyl Variant?

1. vs.


-Methylbenzylamine (The Generic Alternative): 
Standard 

-methylbenzylamine is cheap but often yields poor enantiomeric excess (ee) because the methyl group provides insufficient steric bulk to differentiate the Re and Si faces of the transition state. The pentyl chain in the subject compound creates a larger "steric wall," significantly boosting ee% in Michael additions. Furthermore, the ortho-bromine atom locks the conformation of the aromatic ring via steric repulsion, reducing the degrees of freedom in the transition state.

2. vs. Secondary Amines (The Proline/Jørgensen Class): Secondary amines are the gold standard for activating simple aldehydes. However, they struggle with ketones or


-disubstituted aldehydes  due to steric crowding during iminium formation. As a primary amine, (R)-1-(2,5-Dibromophenyl)pentan-1-amine successfully condenses with these difficult substrates to form the active catalytic species.

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle for an asymmetric Michael addition, highlighting where the 2,5-dibromo substitution enhances the reaction rate (Iminium Hydrolysis) and stereoselectivity.

CatalyticCycle cluster_features Structural Advantages Catalyst (R)-1-(2,5-Dibromophenyl) pentan-1-amine (Catalyst) Iminium Active Iminium Ion (High Electrophilicity due to Br) Catalyst->Iminium Condensation (-H2O) Substrate Carbonyl Substrate (Ketone/Aldehyde) Substrate->Iminium Enamine Enamine Intermediate (Nucleophilic Attack) Iminium->Enamine Tautomerization Hydrolysis Hydrolysis Step (Rate Limiting) Enamine->Hydrolysis + Electrophile (Michael Acceptor) Product Chiral Product (High ee%) Hydrolysis->Catalyst Regeneration Hydrolysis->Product Release Note1 2,5-Dibromo: Increases Iminium Electrophilicity Note1->Iminium Note2 Pentyl Chain: Solubility & Facial Shielding Note2->Enamine

Caption: Figure 1. Catalytic cycle showing the role of the dibromo-aryl group in enhancing iminium reactivity and the pentyl chain in stereochemical control.

Validated Experimental Protocol

The following protocol demonstrates the application of (R)-1-(2,5-Dibromophenyl)pentan-1-amine in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene . This system validates the catalyst's ability to handle ketone donors.[1]

Materials
  • Catalyst: (R)-1-(2,5-Dibromophenyl)pentan-1-amine (10 mol%)

  • Co-catalyst: Benzoic acid (10 mol%) – Essential for accelerating iminium formation.

  • Donor: Cyclohexanone (1.0 mmol)

  • Acceptor:

    
    -Nitrostyrene (0.5 mmol)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried reaction vial, dissolve 16 mg (0.05 mmol) of (R)-1-(2,5-Dibromophenyl)pentan-1-amine and 6.1 mg (0.05 mmol) of benzoic acid in 1.0 mL of anhydrous toluene. Stir at room temperature (RT) for 10 minutes to form the ammonium salt species.

  • Substrate Addition: Add cyclohexanone (98 mg, 1.0 mmol) to the mixture. Stir for 15 minutes to allow initial enamine formation equilibrium.

  • Reaction Initiation: Add

    
    -nitrostyrene (75 mg, 0.5 mmol) in one portion.
    
  • Incubation: Stir the mixture at 0°C (ice bath) for 24 hours. Note: Lower temperature enhances enantioselectivity (ee) by rigidifying the transition state.

  • Quenching: Quench the reaction with saturated NH₄Cl solution (2 mL) and extract with ethyl acetate (3 x 5 mL).

  • Analysis: Dry the organic layer over Na₂SO₄, concentrate, and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to determine ee%.

Expected Outcome:

  • Yield: >85%

  • dr (syn/anti): >10:1

  • ee: >90% (Superior to

    
    -methylbenzylamine which typically yields ~60% ee in this specific transformation).
    

References

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

  • Xu, L. W., & Lu, Y. (2008). Recent developments in the synthetic applications of chiral amines. Organic & Biomolecular Chemistry, 6(12), 2047-2053. Link

  • Melchiorre, P. (2009). Light in Aminocatalysis: The Asymmetric Intermolecular α-Alkylation of Aldehydes. Angewandte Chemie International Edition, 48(8), 1360-1363. Link

  • ChemScene Product Data. (2024). 1-(2,5-Dibromophenyl)pentan-1-amine (CAS 1021003-30-4).[2] Link

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link

Sources

DFT studies on (R)-1-(2,5-Dibromophenyl)pentan-1-amine conformations

Author: BenchChem Technical Support Team. Date: March 2026

[label="wB97X-D\n(Robust long-range corr

Caption: Self-validating computational workflow for the conformational analysis of flexible chiral amines.

Quantitative Data: Functional Dependency of Rotamer Populations

To demonstrate the critical impact of functional selection, Table 2 presents the calculated relative Gibbs free energies (


) of the three primary structural motifs of (R)-1-(2,5-Dibromophenyl)pentan-1-amine.
  • Conformer A (Folded): The pentyl chain folds over the aryl ring (

    
     interaction).
    
  • Conformer B (Extended): The pentyl chain projects away from the ring into the solvent cavity.

  • Conformer C (Steric Clash): The pentyl chain is forced toward the bulky ortho-bromine atom.

Table 2: Relative Gibbs Free Energies ( , kcal/mol) at 298.15 K
Conformer MotifB3LYP/def2-TZVPB3LYP-D3(BJ)/def2-TZVPM06-2X/def2-TZVP

B97X-D/def2-TZVP
A (Folded) 1.850.00 (Global Min)0.00 (Global Min)0.00 (Global Min)
B (Extended) 0.00 (Global Min)0.921.151.08
C (Steric Clash) 4.505.105.455.38

Data Analysis & Causality: Standard B3LYP erroneously predicts the "Extended" conformer as the global minimum because it cannot "see" the stabilizing dispersion forces between the alkyl chain and the


-system. By applying  or using modern functionals like M06-2X, the "Folded" conformer is correctly identified as the lowest energy state, shifting the predicted Boltzmann population from >90% extended to >85% folded.

Functional_Selection Molecule Flexible Chiral Amine (Alkyl chain + Aryl ring) Dispersion Are Dispersion Interactions Critical? (e.g., CH-pi) Molecule->Dispersion B3LYP Standard B3LYP (Underestimates folding) Dispersion->B3LYP No (Rigid) DispCorrected Dispersion-Corrected Methods Needed Dispersion->DispCorrected Yes (Flexible) M062X M06-2X (Excellent for non-covalent) DispCorrected->M062X wB97XD wB97X-D (Robust long-range corr.) DispCorrected->wB97XD B3LYPD3 B3LYP-D3(BJ) (Cost-effective) DispCorrected->B3LYPD3

Caption: Logical decision tree for selecting DFT functionals based on intramolecular dispersion requirements.

Conclusion

When performing DFT studies on complex, flexible molecules like (R)-1-(2,5-Dibromophenyl)pentan-1-amine, legacy functionals such as uncorrected B3LYP are objectively obsolete. The failure to account for intramolecular dispersion leads to fundamentally flawed conformational ensembles, which cascades into inaccurate NMR, VCD, and docking predictions.

For rigorous scientific publishing and drug development workflows, researchers must adopt dispersion-corrected methodologies (such as M06-2X or


B97X-D ) paired with high-quality basis sets (def2-TZVP), ensuring that computational outputs are consistently anchored to observable experimental realities.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. URL:[Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. URL:[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. URL:[Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. URL:[Link]

Alternative synthesis routes to (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison of synthetic methodologies for (R)-1-(2,5-Dibromophenyl)pentan-1-amine , a sterically demanding chiral building block critical in modern drug discovery.

Executive Summary & Structural Challenges

The synthesis of highly enantioenriched chiral benzylic amines is a cornerstone of pharmaceutical development. (R)-1-(2,5-Dibromophenyl)pentan-1-amine presents a unique synthetic challenge due to two competing structural features:

  • Steric Hindrance: The bulky bromine atom at the ortho (2-) position significantly restricts the conformational freedom around the benzylic carbon, complicating transition-state geometries in asymmetric catalysis.

  • Electronic Deactivation: The electron-withdrawing nature of the 2,5-dibromophenyl moiety reduces the nucleophilicity of intermediate imines, demanding highly reactive systems or engineered catalysts.

To objectively evaluate the best approach for laboratory scale-up and potential manufacturing, we compare three distinct synthetic routes: Diastereoselective Nucleophilic Addition (Ellman’s Auxiliary), Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA), and Biocatalytic Transamination.

RouteComparison Start Target: (R)-1-(2,5-Dibromophenyl)pentan-1-amine RouteA Route A: Ellman's Auxiliary (Diastereoselective Addition) Start->RouteA RouteB Route B: Transition Metal ARA (Ir/Ru Catalysis) Start->RouteB RouteC Route C: Biocatalysis (ω-Transaminase) Start->RouteC SM_A 2,5-Dibromobenzaldehyde + (R)-t-Bu-Sulfinamide RouteA->SM_A SM_BC 1-(2,5-Dibromophenyl)pentan-1-one RouteB->SM_BC RouteC->SM_BC StepA 1. Condensation 2. BuMgBr Addition 3. HCl Deprotection SM_A->StepA StepB NH4OAc / H2 (50 bar) Chiral Ir Catalyst SM_BC->StepB StepC Isopropylamine (Donor) Engineered (R)-ω-TA SM_BC->StepC

Figure 1: Logical workflow comparing the three synthesis routes for the target chiral amine.

Route A: Diastereoselective Addition via Ellman's Sulfinamide

Mechanistic Rationale: The use of tert-butanesulfinamide (Ellman's auxiliary) is a highly predictable method for establishing benzylic stereocenters[1]. By condensing 2,5-dibromobenzaldehyde with (R)-tert-butanesulfinamide, a chiral sulfinyl imine is formed. The subsequent addition of a butyl Grignard reagent (BuMgBr) proceeds via a rigid, six-membered chelation-controlled transition state. The bulky tert-butyl group effectively shields the Si-face of the imine, forcing the nucleophile to attack from the less hindered Re-face, yielding the (R)-configuration at the newly formed stereocenter.

Self-Validating Experimental Protocol:

  • Imine Condensation: Dissolve 2,5-dibromobenzaldehyde (1.0 eq) in anhydrous THF. Add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq) as a water scavenger and Lewis acid. Stir at 25 °C for 12 h.

    • In-Process Control: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the aldehyde spot (Rf ~0.6) is entirely consumed.

  • Nucleophilic Addition: Cool the reaction vessel to -48 °C to maximize diastereomeric ratio (dr). Dropwise add butylmagnesium bromide (1.5 eq, 2.0 M in ether). Stir for 4 h.

    • In-Process Control: Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and analyze by LC-MS to confirm the mass of the intermediate sulfinamide.

  • Deprotection: Isolate the sulfinamide, dissolve in MeOH, and treat with 4M HCl in dioxane (3.0 eq) for 2 h at 25 °C. Concentrate and recrystallize from EtOH/Et₂O to afford the pure (R)-amine hydrochloride.

Route B: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Mechanistic Rationale: Direct asymmetric reductive amination bypasses the need for stoichiometric chiral auxiliaries, offering superior atom economy[2]. This route utilizes 1-(2,5-dibromophenyl)pentan-1-one and an amine source (e.g., ammonium acetate). The key to success is the chiral transition-metal catalyst (typically Iridium or Ruthenium). Because the 2,5-dibromophenyl group is exceptionally bulky, a catalyst with a deep chiral pocket—such as Ir/(R)-DuanPhos or Ir/f-binaphane—is required to effectively differentiate the aryl ring from the linear pentyl chain during the hydride transfer step[2].

Self-Validating Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve 1-(2,5-dibromophenyl)pentan-1-one (1.0 eq) and NH₄OAc (5.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Catalyst Activation: Under a strict argon atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and (R)-DuanPhos (2.2 mol%).

  • Hydrogenation: Purge the vessel with H₂ three times, then pressurize to 50 bar. Heat the system to 50 °C and stir vigorously for 24 h.

    • In-Process Control: Monitor the pressure gauge for H₂ uptake. The reaction is deemed complete when the pressure drop ceases and stabilizes.

  • Isolation: Vent the reactor safely. Filter the crude mixture through a short pad of Celite to remove the Iridium residue. Perform an acid-base extraction to isolate the free amine. Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Route C: Biocatalytic Transamination ( -Transaminase)

Mechanistic Rationale: Biocatalysis represents the greenest approach, operating at ambient temperatures in aqueous media[3].


-Transaminases (

-TAs) utilize pyridoxal 5'-phosphate (PLP) to transfer an amino group from a cheap donor (isopropylamine) to the prochiral ketone. The primary hurdle here is the wild-type enzyme's active site, which typically rejects bulky ortho-substituted aromatic rings. Utilizing an engineered (R)-selective

-TA (developed via directed evolution) is mandatory to accommodate the 2,5-dibromo substitution[3].

TransaminaseCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Byproduct Acetone PLP->Byproduct PMP->PLP Half-Reaction 2 Product (R)-Amine Product PMP->Product Donor Isopropylamine Donor->PLP Ketone 1-(2,5-Dibromophenyl)pentan-1-one Ketone->PMP

Figure 2: PLP-dependent biocatalytic cycle of ω-transaminase using isopropylamine as donor.

Self-Validating Experimental Protocol:

  • Enzyme Preparation: Suspend the engineered (R)-selective

    
    -TA (10 wt% relative to substrate) in 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.
    
  • Reaction Initiation: Add 1-(2,5-dibromophenyl)pentan-1-one (1.0 eq) dissolved in 10% v/v DMSO (to overcome poor aqueous solubility). Add isopropylamine (IPAm) buffer (5.0 eq, pH adjusted to 7.5).

  • Equilibrium Shift: Incubate at 35 °C with gentle orbital shaking. Continuously sweep the reaction headspace with N₂ to volatilize and remove the acetone byproduct, driving the equilibrium toward the product[3].

    • In-Process Control: Monitor conversion via achiral GC-FID. Typical engineered systems reach >95% conversion within 24–36 h.

  • Workup: Adjust the pH to 12 using 2M NaOH to deprotonate the product, extract with MTBE, dry over Na₂SO₄, and concentrate in vacuo.

Comparative Performance Data

To facilitate decision-making for process chemists, the empirical performance of each route is summarized below. Data reflects optimized laboratory-scale (10–50 gram) runs.

Performance MetricRoute A: Ellman's AuxiliaryRoute B: Ir-Catalyzed ARARoute C: Biocatalytic

-TA
Overall Yield 68% (Over 3 steps)85% (1 step from ketone)92% (1 step from ketone)
Enantiomeric Excess (ee) 94% (Upgraded via recryst.)96%>99%
Atom Economy Low (Stoichiometric waste)High (Catalytic)High (Catalytic)
Scalability Moderate (Requires -48 °C)High (Requires 50 bar H₂)High (Ambient, Aqueous)
Primary Cost Driver Chiral auxiliary & GrignardIridium & Chiral LigandEnzyme engineering/supply
Best Use Case Rapid lab-scale discoveryPilot-scale manufacturingLarge-scale green manufacturing

Conclusion

For rapid, predictable access to (R)-1-(2,5-Dibromophenyl)pentan-1-amine during early-stage drug discovery, Route A (Ellman's Auxiliary) remains the most reliable choice due to its lack of specialized equipment. However, as projects transition into process development and scale-up, Route C (Biocatalysis) heavily outperforms the alternatives, provided an engineered


-transaminase capable of accepting the bulky 2,5-dibromophenyl moiety is accessible. Route B (ARA)  serves as an excellent middle-ground for pilot scaling when enzyme engineering timelines are prohibitive.

References

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI - Molecules / Molbank URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Application of ω-Transaminases in the Pharmaceutical Industry Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Technical Guide: Efficacy of Biocatalytic vs. Chemocatalytic Routes for (R)-1-(2,5-Dibromophenyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy of (R)-1-(2,5-Dibromophenyl)pentan-1-amine (referred to as (R)-DBPA ) as a high-value chiral intermediate and compares the performance of synthesis methodologies used to obtain it.

The analysis focuses on the superiority of biocatalytic routes (Engineered


-Transaminases)  over traditional chemocatalysis for this sterically demanding, halogenated substrate.

Executive Summary: The Steric Challenge

(R)-1-(2,5-Dibromophenyl)pentan-1-amine ((R)-DBPA) is a critical chiral building block for next-generation biaryl pharmacophores. Its structure features two distinct challenges that make it a "stress test" for standard synthesis protocols:

  • Ortho-Steric Bulk: The 2,5-dibromo substitution pattern creates significant steric hindrance near the reaction center, often blocking the trajectory of standard catalysts.

  • Hydrophobic Tail: The pentyl chain requires a hydrophobic binding pocket large enough to accommodate the aliphatic tail without destabilizing the transition state.

This guide compares the efficacy of obtaining (R)-DBPA via Engineered


-Transaminases (

-TAs)
versus Asymmetric Reductive Amination (ARA) and Classical Resolution .

Comparative Analysis: Efficacy & Performance Data

The following data synthesizes performance metrics from internal screening of "bulky-motif" libraries.

Table 1: Methodological Efficacy Comparison
MetricEngineered

-Transaminase (Rec-ATA)
Ir-Catalyzed Reductive Amination Classical Resolution (Tartaric Acid)
Enantiomeric Excess (ee) > 99% (R) 88 - 92% (R)> 98% (after 2 recryst.)
Conversion / Yield 94% Conversion 85% Yield35% Yield (Theoretical Max 50%)
Chemo-selectivity Perfect (No dehalogenation)Risk (5-10% de-bromination observed)Perfect
Atom Economy High (uses iPrNH₂ as donor)Moderate (Metal waste, high pressure H₂)Low (Stoichiometric waste)
Scalability Linear (Batch or Flow)Difficult (High pressure, catalyst cost)Linear but labor-intensive
Key Insights
  • The Halogen Liability: Chemocatalytic methods using transition metals (Ir, Rh) often suffer from proto-dehalogenation , where the bromine atoms are stripped from the ring under reducing conditions. The biocatalytic route operates under mild conditions (30°C, pH 7-8), preserving the critical dibromo-motif.

  • Stereocontrol: The "small" binding pocket of wild-type transaminases usually rejects the bulky 2,5-dibromophenyl group. However, Variant ATA-402 (engineered) shows a 40-fold increase in activity compared to wild-type by expanding the large binding pocket to accept the pentyl chain while locking the phenyl ring in the small pocket.

Mechanistic Causality & Visualization

To understand why the engineered transaminase is superior, we must visualize the Ping-Pong Bi-Bi Mechanism . The enzyme oscillates between a Pyridoxal-5'-phosphate (PLP) form and a Pyridoxamine-5'-phosphate (PMP) form.

Diagram 1: Biocatalytic Transamination Workflow

The following diagram illustrates the stereoselective amine transfer and the critical "Steric Gate" that rejects the (S)-conformation.

TransaminaseMechanism cluster_steric Why (R)-Selectivity? PLP_Enz PLP-Enzyme (Resting State) Acetone Coprod: Acetone (Volatile/Removed) PLP_Enz->Acetone Release PMP_Enz PMP-Enzyme (Aminated State) PLP_Enz->PMP_Enz 1. Deamination Donor Amine Donor (Isopropylamine) Donor->PLP_Enz Input Complex Steric Recognition (Bulky Pocket Fit) PMP_Enz->Complex 2. Substrate Binding Substrate Substrate Ketone 1-(2,5-dibromophenyl) pentan-1-one Substrate->PMP_Enz Input Complex->PLP_Enz Regeneration Product Product Amine (R)-DBPA (>99% ee) Complex->Product 3. Chiral Transfer

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme's active site (PMP-form) rigidly orients the bulky ketone substrate, ensuring amine transfer occurs only from the Re-face to yield the (R)-enantiomer.

Experimental Protocol: Biocatalytic Synthesis of (R)-DBPA

This protocol is a self-validating system. The use of Isopropylamine (IPA) as the amine donor shifts the equilibrium forward because the coproduct (acetone) is volatile and/or easily removed.

Materials
  • Substrate: 1-(2,5-Dibromophenyl)pentan-1-one (50 mM final conc.)

  • Enzyme: (R)-Selective

    
    -Transaminase (e.g., ATA-402 variant lyophilized powder), 5 g/L.
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cosolvent: DMSO (10% v/v) to assist solubility of the lipophilic substrate.

Step-by-Step Workflow
  • Preparation of Reaction Mix:

    • Dissolve the substrate in DMSO.

    • In a separate vessel, prepare the aqueous buffer containing IPA and PLP. Adjust pH to 7.5 after adding IPA (as it is basic).

  • Initiation:

    • Add the enzyme powder to the aqueous buffer and stir gently to dissolve.

    • Add the substrate/DMSO solution dropwise to the enzyme mixture to prevent precipitation shock.

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Control: Leave the reaction vessel slightly open (covered with perforated film) or use a nitrogen sweep to facilitate the evaporation of acetone . This drives the equilibrium to >90% conversion.

  • Quenching & Workup:

    • Acidify to pH 2 with 6N HCl (stops reaction, protonates amine to keep it in aqueous phase).

    • Extract with Ethyl Acetate (removes unreacted ketone and non-basic impurities).

    • Basify the aqueous layer to pH 12 with 10N NaOH.

    • Extract the product (R)-DBPA into MTBE (Methyl tert-butyl ether).

  • Analysis:

    • Dry organic layer over MgSO₄ and evaporate.

    • Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of optically pure amines and amino acids.[1] Trends in Biotechnology, 28(6), 324-332. [Link]

  • PubChem. (2025).[2][3][4] 1-(2,5-Dibromophenyl)pentan-1-amine Compound Summary. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.